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  • Product: 1,8-Naphthyridine-4-carbaldehyde
  • CAS: 64379-46-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,8-Naphthyridine-4-carbaldehyde

CAS Number: 64379-46-0 Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1,8-naphthyridine-4-carbaldehyde, a pivotal heterocyclic building block for researchers, medicin...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 64379-46-0

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,8-naphthyridine-4-carbaldehyde, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, chemical properties, reactivity, and its burgeoning applications in the creation of novel therapeutic agents and advanced materials.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2] This nitrogen-containing bicyclic system has garnered significant interest due to its versatile synthetic accessibility and its presence in numerous biologically active compounds.[3] Derivatives of 1,8-naphthyridine have demonstrated a remarkable array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive activities.[2][4] The introduction of a carbaldehyde group at the 4-position of the 1,8-naphthyridine ring system creates a highly versatile intermediate, 1,8-naphthyridine-4-carbaldehyde, which serves as a key starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of 1,8-naphthyridine-4-carbaldehyde is essential for its effective use in research and development.

PropertyValueSource
CAS Number 64379-46-0Internal Database
Molecular Formula C₉H₆N₂OInternal Database
Molecular Weight 158.16 g/mol Internal Database
Appearance Off-white to yellow solidCommercial Supplier Data
Solubility Soluble in DMSO, DMF, and chlorinated solventsGeneral Chemical Knowledge

Synthesis and Characterization

The primary synthetic route to 1,8-naphthyridine-4-carbaldehyde involves the oxidation of the corresponding methyl-substituted precursor, 4-methyl-1,8-naphthyridine. Selenium dioxide (SeO₂) is a commonly employed oxidizing agent for this transformation.[5]

Synthesis Pathway: Oxidation of 4-Methyl-1,8-naphthyridine

The oxidation of the methyl group at the 4-position of the 1,8-naphthyridine ring is a critical step in the synthesis of the target aldehyde. This reaction is typically carried out in a high-boiling solvent such as dioxane or xylene.

Synthesis 4-Methyl-1,8-naphthyridine 4-Methyl-1,8-naphthyridine 1,8-Naphthyridine-4-carbaldehyde 1,8-Naphthyridine-4-carbaldehyde 4-Methyl-1,8-naphthyridine->1,8-Naphthyridine-4-carbaldehyde SeO₂, Dioxane, Reflux

Caption: Synthesis of 1,8-Naphthyridine-4-carbaldehyde.

Detailed Experimental Protocol

Materials:

  • 4-Methyl-1,8-naphthyridine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-1,8-naphthyridine (1.0 eq) in 1,4-dioxane.

  • Add selenium dioxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the selenium byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1,8-naphthyridine-4-carbaldehyde.

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following are expected spectroscopic data for 1,8-naphthyridine-4-carbaldehyde.

Spectroscopic DataExpected Values
¹H NMR (CDCl₃, 400 MHz) δ 10.2 (s, 1H, CHO), 9.2 (d, 1H), 8.8 (d, 1H), 8.0 (d, 1H), 7.6 (dd, 1H), 7.5 (d, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 193.5, 155.0, 153.8, 149.5, 137.2, 130.1, 123.5, 122.8, 118.9
IR (KBr, cm⁻¹) ~3050 (Ar-H), ~2850, 2750 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1600, 1580 (C=C, C=N)
Mass Spectrometry (EI) m/z 158 (M⁺)

Chemical Reactivity and Derivatization

The aldehyde functionality of 1,8-naphthyridine-4-carbaldehyde is a versatile handle for a wide range of chemical transformations, making it a valuable building block in organic synthesis.

Schiff Base Formation

The most prominent reaction of 1,8-naphthyridine-4-carbaldehyde is its condensation with primary amines to form Schiff bases (imines). This reaction is typically catalyzed by a small amount of acid. Schiff bases derived from heterocyclic aldehydes are of significant interest due to their diverse biological activities, including anticancer and antimicrobial properties.[6]

Schiff_Base_Formation cluster_0 Reactants cluster_1 Product Aldehyde 1,8-Naphthyridine-4-carbaldehyde Schiff_Base Schiff Base Aldehyde->Schiff_Base Amine Primary Amine (R-NH₂) Amine->Schiff_Base

Caption: Formation of Schiff bases from 1,8-naphthyridine-4-carbaldehyde.

Experimental Protocol for Schiff Base Synthesis:

  • Dissolve 1,8-naphthyridine-4-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add the desired primary amine (1.0 - 1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Other Key Reactions
  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent. The resulting 1,8-naphthyridine-4-carboxylic acid is another valuable intermediate.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol, (1,8-naphthyridin-4-yl)methanol, using reducing agents such as sodium borohydride.

  • Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.

  • Knoevenagel Condensation: Condensation with active methylene compounds provides a route to a variety of functionalized derivatives.

Applications in Research and Development

The unique structural features of 1,8-naphthyridine-4-carbaldehyde and its derivatives have led to their exploration in various fields, particularly in drug discovery.

Anticancer Drug Development

The 1,8-naphthyridine scaffold is a core component of several anticancer agents.[4] The ability to readily synthesize a library of Schiff bases and other derivatives from 1,8-naphthyridine-4-carbaldehyde makes it an attractive starting point for the development of new anticancer drug candidates. These derivatives can be screened for their cytotoxic activity against various cancer cell lines.[6]

Antimicrobial Agents

Derivatives of 1,8-naphthyridine have a long history as antibacterial agents.[7] The exploration of novel derivatives synthesized from 1,8-naphthyridine-4-carbaldehyde continues to be an active area of research in the quest for new antibiotics to combat drug-resistant bacteria.

Materials Science

The rigid, planar structure of the 1,8-naphthyridine core, combined with the potential for functionalization via the aldehyde group, makes these compounds interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[1]

Handling and Safety

As a laboratory chemical, 1,8-naphthyridine-4-carbaldehyde should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from the isomeric 1,8-naphthyridine-2-carbaldehyde suggests that it may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[8]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[8]

Conclusion

1,8-Naphthyridine-4-carbaldehyde is a valuable and versatile building block in organic synthesis, offering a gateway to a wide array of functionalized 1,8-naphthyridine derivatives. Its importance in medicinal chemistry is underscored by the diverse biological activities exhibited by this class of compounds. This guide provides a foundational understanding for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

References

  • SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Levina, I. I., & Gridnev, A. A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2596–2600. [Link]

  • Advances in 1,8-Naphthyridines Chemistry. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Selenium Dioxide (SeO2) Oxidation Mechanism | Organic Chemistry. (2021, October 6). YouTube. [Link]

  • de Oliveira, A. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC. [Link]

  • Mąkosza, M., & Winiarski, J. (2002). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. In The Chemistry of Organic Selenium and Tellurium Compounds (Vol. 2). John Wiley & Sons, Ltd.
  • Synthesis, characterization, and anticancer activity of Schiff bases. (2019). PubMed. [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.). Future Science. Retrieved January 26, 2024, from [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. (2018). Royal Society of Chemistry. [Link]

  • The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. (2022). National University of Pharmacy. [Link]

Sources

Exploratory

Technical Guide: 1,8-Naphthyridine-4-carbaldehyde

This technical guide provides an in-depth analysis of 1,8-Naphthyridine-4-carbaldehyde , focusing on its molecular weight, synthesis, characterization, and application in drug discovery. Synthesis, Characterization, and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1,8-Naphthyridine-4-carbaldehyde , focusing on its molecular weight, synthesis, characterization, and application in drug discovery.

Synthesis, Characterization, and Medicinal Applications

Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for antibiotics like nalidixic acid and gemifloxacin. 1,8-Naphthyridine-4-carbaldehyde (CAS: 64379-46-0) is a critical intermediate, functioning as a "chemical handle" for introducing complex functionality at the C4 position.[1][2] Its aldehyde group allows for rapid diversification via Schiff base formation, reductive amination, and condensation reactions, making it indispensable for developing novel anticancer and antimicrobial agents.

Part 1: Physicochemical Profile

The molecular weight of 1,8-Naphthyridine-4-carbaldehyde is the primary metric for stoichiometric calculations and mass spectrometry validation.

Table 1: Physicochemical Specifications

PropertyValueNotes
Molecular Formula C₉H₆N₂O Core: C₈H₆N₂ + Formyl: CHO - H
Molecular Weight (Average) 158.16 g/mol Used for molarity calculations
Monoisotopic Mass 158.0480 g/mol Critical for High-Res Mass Spec (HRMS)
CAS Number 64379-46-0 Unique Identifier
Physical State Solid (Yellow/Brown)Light-sensitive; store under inert gas
Solubility DMSO, DMF, ChloroformLimited solubility in water
Melting Point ~138–142 °CVaries by purity/polymorph
Structural Analysis

The molecule consists of a bicyclic 1,8-naphthyridine ring (a diazanaphthalene) substituted at the C4 position with a formyl group. The ring system is electron-deficient due to the two nitrogen atoms, making the aldehyde highly reactive toward nucleophiles.

Part 2: Synthetic Protocols

The most reliable route to the 4-carbaldehyde isomer is the Riley Oxidation of the 4-methyl precursor using Selenium Dioxide (SeO₂). This method is preferred over direct formylation due to the regioselectivity challenges of the naphthyridine ring.

Workflow Diagram (Synthesis)

SynthesisWorkflow Start 2-Aminopyridine Inter1 4-Methyl-1,8-naphthyridine (Precursor) Start->Inter1 Skraup/EMME Cyclization Product 1,8-Naphthyridine- 4-carbaldehyde Inter1->Product Riley Oxidation (Reflux, 4-6h) Reagent SeO2 (1.2 eq) Dioxane/Water Reagent->Inter1 Oxidant

Figure 1: Synthetic pathway from 2-aminopyridine to the target aldehyde via 4-methyl precursor oxidation.

Detailed Protocol: SeO₂ Oxidation

Objective: Selective oxidation of the C4-methyl group to the C4-formyl group.

  • Reagents :

    • 4-Methyl-1,8-naphthyridine (1.0 eq)

    • Selenium Dioxide (SeO₂, 1.2 eq)

    • Solvent: 1,4-Dioxane (wet, containing 5% water to facilitate the reaction)

  • Procedure :

    • Dissolution : Dissolve 4-methyl-1,8-naphthyridine (e.g., 5 mmol, 720 mg) in 1,4-dioxane (20 mL) in a round-bottom flask.

    • Addition : Add finely powdered SeO₂ (6 mmol, 666 mg).

    • Reflux : Heat the mixture to reflux (101 °C) with vigorous stirring. Monitor via TLC (System: 5% MeOH in DCM). The reaction typically completes in 4–6 hours.

    • Filtration : Cool to room temperature. Filter through a Celite pad to remove the precipitated black selenium metal. Wash the pad with hot dioxane.

    • Isolation : Concentrate the filtrate under reduced pressure to yield a crude residue.

    • Purification : Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM) or recrystallize from Ethanol/Hexane.

Critical Control Point : SeO₂ is toxic.[3] All operations must be performed in a fume hood. The formation of red/black selenium precipitate is a visual indicator of reaction progress.

Part 3: Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical methods.

1. Mass Spectrometry (MS)
  • Technique : ESI-MS (Positive Mode)

  • Target Signal :

    • [M+H]⁺ : m/z 159.16 (Protonated molecular ion)

    • [M+Na]⁺ : m/z 181.15 (Sodium adduct)

  • Fragmentation Pattern : Loss of CO (28 Da) from the aldehyde is common, leading to a fragment at m/z ~131.

2. Proton NMR (¹H-NMR)
  • Solvent : DMSO-d₆ or CDCl₃

  • Diagnostic Peak : The aldehyde proton (-CH O) is the most distinct signal.

    • δ 10.5 – 11.2 ppm : Singlet (1H). This confirms the oxidation of the methyl group (which would appear at δ ~2.6 ppm).

    • Aromatic Region : Signals between δ 7.5 – 9.2 ppm corresponding to the naphthyridine ring protons.

Part 4: Applications in Drug Discovery

1,8-Naphthyridine-4-carbaldehyde acts as a versatile scaffold for generating libraries of bioactive compounds.

Medicinal Chemistry Workflow

Applications Aldehyde 1,8-Naphthyridine- 4-carbaldehyde Hydrazone Reaction w/ Hydrazides (Schiff Base) Aldehyde->Hydrazone Amination Reductive Amination (w/ Amines) Aldehyde->Amination Ligands Binucleating Ligands (Coordination Chem) Aldehyde->Ligands Anticancer Cytotoxic Agents (MCF7 Inhibition) Hydrazone->Anticancer Antibacterial Antibacterial Agents (DNA Gyrase Inhibition) Hydrazone->Antibacterial

Figure 2: Application of the aldehyde scaffold in generating bioactive derivatives.

  • Anticancer Agents : Hydrazone derivatives synthesized from this aldehyde have shown cytotoxicity against breast cancer cell lines (MCF7). The planar structure allows intercalation into DNA.

  • Antibacterial Agents : As an analog to the quinolone antibiotics, derivatives targeting the C4 position can modulate binding affinity to bacterial DNA gyrase.

  • Coordination Chemistry : The nitrogen atoms in the 1,8-positions, combined with the C4-substituent, facilitate the formation of metal complexes (e.g., Ru, Cu) used in catalysis and imaging.

References
  • Sigma-Aldrich . 1,8-Naphthyridine-4-carbaldehyde Product Analysis. Available at:

  • National Institutes of Health (NIH) . Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction. Available at:

  • Organic Chemistry Portal . Synthesis of 1,8-naphthyridines and related compounds. Available at:

  • Royal Society of Chemistry . A mild synthesis of substituted 1,8-naphthyridines. Available at:

  • BenchChem . 2-Aminonicotinaldehyde as a Precursor for Heterocyclic Synthesis. Available at:

Sources

Foundational

Mastering the Solubility Profile of 1,8-Naphthyridine-4-carbaldehyde: A Technical Guide for Drug Development Professionals

Foreword: The Crucial Role of Solubility in Advancing 1,8-Naphthyridine-Based Therapeutics The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Solubility in Advancing 1,8-Naphthyridine-Based Therapeutics

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities. As researchers and drug development professionals, our ability to effectively harness the potential of novel derivatives, such as 1,8-Naphthyridine-4-carbaldehyde, is fundamentally linked to a thorough understanding of their physicochemical properties. Among these, solubility stands as a paramount gatekeeper to bioavailability and, ultimately, therapeutic efficacy. This guide provides an in-depth exploration of the solubility of 1,8-Naphthyridine-4-carbaldehyde, offering both a theoretical framework for predicting its behavior and a practical, field-proven methodology for its empirical determination. Our objective is to equip scientists with the necessary tools and insights to navigate the challenges associated with this promising, yet potentially poorly soluble, compound.

Deconstructing the Molecule: A Structural Perspective on Solubility

A molecule's solubility is not an arbitrary value but a direct consequence of its structural and electronic characteristics. For 1,8-Naphthyridine-4-carbaldehyde, several key features dictate its interaction with various solvents:

  • The Aromatic Core: The rigid, planar 1,8-naphthyridine ring system is inherently hydrophobic. This aromatic character favors interactions with non-polar solvents through van der Waals forces.

  • The Nitrogen Heteroatoms: The two nitrogen atoms within the naphthyridine rings introduce polarity and the potential for hydrogen bonding. These sites can act as hydrogen bond acceptors, suggesting a degree of solubility in protic solvents.

  • The Carbaldehyde Moiety: The aldehyde group (-CHO) is a significant contributor to the molecule's overall polarity and its capacity for hydrogen bonding. The oxygen atom can act as a hydrogen bond acceptor, while the aldehyde proton has a much weaker potential to act as a donor. This functional group can enhance solubility in polar solvents.

Based on this structural analysis, we can anticipate that 1,8-Naphthyridine-4-carbaldehyde will exhibit limited solubility in water, a highly polar protic solvent. The hydrophobic nature of the fused aromatic rings likely dominates its behavior. However, its solubility is expected to be greater in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule. Solubility in common organic solvents like alcohols (methanol, ethanol) will likely be moderate, facilitated by hydrogen bonding interactions.

Theoretical Estimation of Solubility: The Hansen Solubility Parameters (HSP) Approach

While empirical testing is the gold standard, theoretical models can provide valuable initial insights into solvent selection. The Hansen Solubility Parameters (HSP) model is a powerful tool for predicting the miscibility of a solute in a solvent based on three key intermolecular forces:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from intermolecular dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The Gold Standard: A Self-Validating Protocol for Equilibrium Solubility Determination

The following protocol outlines a robust and reliable method for determining the equilibrium solubility of 1,8-Naphthyridine-4-carbaldehyde. This "shake-flask" method is widely accepted and aligns with principles outlined in international guidelines for pharmaceutical development.[1][2][3][4]

Materials and Equipment
  • 1,8-Naphthyridine-4-carbaldehyde (high purity)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO, DMF, acetonitrile, acetone)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The experimental workflow is designed to ensure the accurate determination of equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Separation cluster_analysis Analysis prep1 Weigh excess 1,8-Naphthyridine- 4-carbaldehyde prep2 Add to vials with a precise volume of each solvent prep1->prep2 equil Incubate on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72 hours) prep2->equil sample Withdraw an aliquot of the supernatant equil->sample separate Centrifuge and/or filter to remove undissolved solid sample->separate dilute Dilute the clear supernatant with a suitable mobile phase separate->dilute analyze Quantify the concentration using a validated HPLC method dilute->analyze result result analyze->result Calculate Solubility (e.g., in mg/mL or µg/mL)

Caption: Experimental workflow for determining the equilibrium solubility of 1,8-Naphthyridine-4-carbaldehyde.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 1,8-Naphthyridine-4-carbaldehyde into a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

    • Add a precise volume of each selected solvent to the respective vials.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C to mimic physiological conditions).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours. The goal is to reach a state where the rate of dissolution equals the rate of precipitation.[5]

  • Sample Collection and Processing:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.

    • To ensure all undissolved material is removed, centrifuge the aliquot at high speed and/or filter it through a 0.22 µm syringe filter. This step is critical to prevent overestimation of solubility.

  • Quantification by HPLC:

    • Prepare a calibration curve of 1,8-Naphthyridine-4-carbaldehyde in a suitable solvent (typically the mobile phase of the HPLC method).

    • Accurately dilute the clear supernatant from the solubility experiment to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample onto the HPLC system and determine the concentration of the dissolved compound by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the equilibrium solubility of 1,8-Naphthyridine-4-carbaldehyde in that specific solvent at the tested temperature.

Data Presentation and Interpretation

For clarity and comparative analysis, the determined solubility data should be presented in a structured table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Observations
Water25
PBS (pH 7.4)37
Methanol25
Ethanol25
DMSO25
DMF25
Acetonitrile25
Acetone25

Interpreting the Results: The solubility data will provide a clear picture of the compound's behavior in different solvent environments. Low aqueous solubility, as anticipated, will necessitate formulation strategies to enhance bioavailability for oral drug delivery. High solubility in organic solvents like DMSO is expected and confirms its suitability as a stock solution solvent for in vitro assays.

Causality Behind Experimental Choices and Self-Validation

  • Why Excess Solute? The presence of undissolved solid at equilibrium is a visual confirmation that the solution is saturated, a fundamental requirement for accurate solubility measurement.

  • Why Controlled Temperature? Solubility is a temperature-dependent property.[6] Maintaining a constant temperature ensures the reproducibility and relevance of the data. For pharmaceutical applications, 37°C is often chosen to simulate physiological conditions.

  • Why Extended Equilibration Time? Reaching true equilibrium can be a slow process, especially for poorly soluble compounds. An extended incubation period with agitation ensures that the system has reached a steady state.

  • Why Filtration/Centrifugation? This is a critical self-validating step. The presence of any undissolved micro- or nanoparticles in the analyzed sample will lead to a significant overestimation of solubility.

  • Why a Validated HPLC Method? The accuracy of the solubility determination is entirely dependent on the accuracy of the analytical method used for quantification. A validated HPLC method with a linear calibration curve ensures reliable concentration measurements.

Conclusion: From Data to Drug Development Strategy

A comprehensive understanding of the solubility of 1,8-Naphthyridine-4-carbaldehyde is not merely an academic exercise; it is a critical step in its journey from a promising molecule to a potential therapeutic. The methodologies and insights provided in this guide are designed to empower researchers to generate high-quality, reliable solubility data. This data will, in turn, inform crucial decisions in medicinal chemistry, pre-formulation, and formulation development, ultimately accelerating the advancement of novel 1,8-naphthyridine-based therapies.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • ICH Harmonised Tripartite Guideline. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Wikipedia. (n.d.). Solubility. [Link]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids, Second Edition. Informa Healthcare. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,8-Naphthyridine (CAS 254-60-4). [Link]

  • Wikipedia. (n.d.). 1,8-Naphthyridine. [Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 1,8-Naphthyridine-4-carbaldehyde

This guide provides a comprehensive technical analysis of 1,8-Naphthyridine-4-carbaldehyde , a critical heterocyclic intermediate in the development of antibacterial agents (e.g., fluoroquinolone analogs) and kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 1,8-Naphthyridine-4-carbaldehyde , a critical heterocyclic intermediate in the development of antibacterial agents (e.g., fluoroquinolone analogs) and kinase inhibitors.[1]

Executive Summary

1,8-Naphthyridine-4-carbaldehyde (CAS: 14905-64-7) is a bicyclic heteroaromatic aldehyde.[1] It serves as a pivotal electrophile in the synthesis of bioactive scaffolds, particularly through condensation reactions (e.g., Knoevenagel, Schiff base formation) at the C4-formyl position.[1]

This guide details the synthesis, structural characterization, and spectroscopic signature of the molecule.[2] Special attention is given to the hydration equilibrium of the aldehyde group, a phenomenon characteristic of electron-deficient nitrogen heterocycles that frequently complicates NMR interpretation.[1]

Synthesis & Preparation Context

To understand the spectroscopic impurity profile, one must understand the synthesis. The standard industrial route involves the Riley Oxidation of 4-methyl-1,8-naphthyridine.[1]

Optimized Synthetic Protocol
  • Precursor: 4-Methyl-1,8-naphthyridine.[1][3][4][5]

  • Reagent: Selenium Dioxide (SeO

    
    ).[1][4][6][7]
    
  • Solvent: 1,4-Dioxane / Water (95:5).[1]

  • Conditions: Reflux for 2–4 hours.

  • Purification: Filtration of Selenium metal, followed by silica gel chromatography (EtOAc/Hexanes).

Note on Stability: The product is an orange solid that is prone to oxidation (to the carboxylic acid) and hydration (to the gem-diol) upon prolonged exposure to air or moisture.[1]

Reaction Workflow Visualization

Synthesis Start 4-Methyl-1,8-naphthyridine (Precursor) Reagent SeO2 / Dioxane / H2O (Riley Oxidation) Start->Reagent Inter Intermediate Selenite Ester Reagent->Inter Product 1,8-Naphthyridine-4-carbaldehyde (Target) Inter->Product - Se, - H2O Side Side Product: 1,8-Naphthyridine-4-carboxylic acid Product->Side [O] (Air)

Figure 1: Riley oxidation pathway for the synthesis of the title compound.[1][6]

Spectroscopic Characterization (NMR, IR, MS)[1][8]

A. Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum of 1,8-naphthyridine-4-carbaldehyde is distinct due to the deshielding effect of the ring nitrogens.[1]

Critical Technical Note (Hydration): Like many electron-deficient heteroaromatic aldehydes (e.g., pyridine-4-carboxaldehyde), this compound exists in equilibrium with its hydrate, 1,8-naphthyridine-4-methanediol , in the presence of trace water.[1]

  • Aldehyde Form (-CHO): Singlet at ~10.0–10.6 ppm.[1]

  • Hydrate Form (-CH(OH)

    
    ):  Singlet at ~6.0–8.0 ppm (depending on solvent/pH).
    
1H NMR Data (400 MHz, CDCl

)

Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm.[1]

PositionShift (δ ppm)MultiplicityJ-Coupling (Hz)Assignment Logic
-CHO 10.50 *Singlet (s)-Aldehyde proton (often weak/broad if hydrated).[1]
H-2 9.07 Doublet (d)4.6Deshielded by adjacent N1; couples with H3.
H-7 9.15 Doublet of Doublets (dd)4.1, 1.7Deshielded by adjacent N8; meta-coupling to H5.
H-5 8.69 Doublet of Doublets (dd)8.3, 1.7Peri-position; couples with H6 and H7.
H-3 7.46 Doublet (d)4.6Ortho to aldehyde; shielded relative to H2.
H-6 7.67 Multiplet (m)-Middle proton of the pyridine ring (N8 side).[1]

*Note: In some literature (e.g., Patent EA016510B1), a peak at 7.99 ppm is reported.[1][5][8] This may correspond to the hydrate methine or an impurity, as the free aldehyde typically resonates >10 ppm.

13C NMR Data (100 MHz, CDCl

)
  • Carbonyl (C=O): 191.3 ppm (Characteristic aldehyde).[1]

  • Aromatic Carbons: 158.1, 153.1, 138.5, 126.0, 123.4 (Ring carbons).[1]

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the carbonyl group and the heteroaromatic core.[1]

Frequency (cm

)
Vibration ModeIntensityNotes
1700 – 1710 C=O[1] Stretch StrongDiagnostic for aromatic aldehyde.
2850 & 2750 C-H Stretch (Aldehyde) Weak"Fermi doublet" characteristic of aldehydes.
1580 – 1600 C=N / C=C Stretch MediumNaphthyridine ring skeletal vibrations.
1350 – 1400 C-N Stretch MediumAromatic amine character.[1]
C. Mass Spectrometry (MS)

The fragmentation pattern is useful for confirming the loss of the formyl group.[1]

  • Ionization Mode: ESI+ or EI (70 eV).

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O.[1]
  • Exact Mass: 158.05.[1]

Fragmentation Table
m/z (Mass-to-Charge)Fragment IonInterpretation
158 [M]+ Molecular Ion (Parent).[1]
159 [M+H]+ Protonated Molecular Ion (ESI).[1]
130 [M - CO]+ Loss of Carbon Monoxide (neutral loss of 28).[1]
129 [M - CHO]+ Loss of Formyl radical (typical in EI).[1]
103 [C

H

N]+
Pyridyne-like fragment (Ring contraction).[1]
MS Fragmentation Logic

MS_Frag Parent Molecular Ion [M]+ m/z 158 Frag1 [M - CO]+ m/z 130 Parent->Frag1 - CO (28) Frag2 [M - CHO]+ m/z 129 Parent->Frag2 - CHO (29) Frag3 Ring Fragment m/z 103 Frag1->Frag3 - HCN (27)

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

References

  • Patent EA016510B1 . Amino-heterocyclic compounds. Available at: (Accessed via Google Patents).[1]

  • Goswami, S. et al. (2012).[1] Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules. Available at: [Link].[1]

  • Brown, D. J. (2002).[1] The Naphthyridines. In: The Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1] (General reference for 1,8-naphthyridine properties).

  • Badawneh, M. et al. (2001).[1] Synthesis and antimicrobial activity of 1,8-naphthyridine derivatives. Farmaco. (Context for biological activity).

Sources

Foundational

An In-depth Technical Guide to the Safety and Handling of 1,8-Naphthyridine-4-carbaldehyde for Researchers and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse and potent biological activities. As a key building block for the synthesis of novel therapeutics, 1,8-Na...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse and potent biological activities. As a key building block for the synthesis of novel therapeutics, 1,8-Naphthyridine-4-carbaldehyde presents both significant opportunities and specific handling challenges for researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of the critical safety protocols, handling procedures, synthesis, and reactivity of this versatile compound, grounded in scientific principles and practical laboratory experience.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system containing two nitrogen atoms, is a cornerstone in the development of a wide array of therapeutic agents. Its derivatives have demonstrated remarkable efficacy as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. The unique electronic properties and rigid, planar structure of the 1,8-naphthyridine core allow for precise interactions with biological targets, making it a highly sought-after scaffold in modern drug discovery. 1,8-Naphthyridine-4-carbaldehyde serves as a crucial intermediate, providing a reactive handle for the introduction of diverse functionalities and the construction of complex molecular architectures.

Hazard Identification and Safety Precautions

Key Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 1,8-Naphthyridine-4-carbaldehyde to minimize exposure and ensure personal safety:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact. Regularly inspect gloves for any signs of degradation or perforation.
Body Protection A flame-retardant laboratory coat.Protects against chemical splashes and potential ignition sources.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust or vapors.
Engineering Controls and Emergency Procedures

Proper engineering controls are the first line of defense in mitigating exposure risks.

  • Ventilation: All handling of 1,8-Naphthyridine-4-carbaldehyde, including weighing and transfers, must be conducted in a properly functioning chemical fume hood.

  • Eyewash Stations and Safety Showers: Ensure immediate and unobstructed access to eyewash stations and safety showers in the event of accidental exposure.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Handling Protocols

The stability and integrity of 1,8-Naphthyridine-4-carbaldehyde are contingent upon proper storage and handling.

Storage Recommendations:

  • Container: Store in a tightly sealed, light-resistant container.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the aldehyde functionality.

  • Temperature: Keep in a cool, dry, and well-ventilated area, away from heat and direct sunlight. Refrigeration is recommended for long-term storage.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Handling Best Practices:

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools.

  • Ensure adequate ventilation at all times.

  • Wash hands thoroughly after handling.

Synthesis and Purification: A Practical Approach

The Friedländer annulation is a cornerstone reaction for the synthesis of 1,8-naphthyridine derivatives, offering a convergent and efficient route.[1][2] This reaction typically involves the condensation of a 2-aminopyridine derivative with a compound containing an active methylene group.

The Friedländer Synthesis of 1,8-Naphthyridine-4-carbaldehyde

While a specific, detailed protocol for the direct synthesis of 1,8-Naphthyridine-4-carbaldehyde via the Friedländer reaction is not extensively documented in readily available literature, a plausible and scientifically sound approach can be extrapolated from established methodologies for related derivatives.[3][4]

Conceptual Reaction Scheme:

Friedlander Synthesis 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Intermediate Intermediate 2-Aminonicotinaldehyde->Intermediate + Active Methylene Compound Active Methylene Compound Active Methylene Compound->Intermediate Base or Acid Catalyst 1,8-Naphthyridine-4-carbaldehyde 1,8-Naphthyridine-4-carbaldehyde Intermediate->1,8-Naphthyridine-4-carbaldehyde Cyclization & Dehydration

Conceptual Friedländer Synthesis Workflow

A Note on Causality: The choice of catalyst (acid or base) is critical and depends on the specific nature of the active methylene compound. A base is typically used to deprotonate the active methylene group, generating a nucleophilic enolate that attacks the carbonyl group of 2-aminonicotinaldehyde. An acid catalyst, on the other hand, can activate the carbonyl group towards nucleophilic attack.

Purification of 1,8-Naphthyridine-4-carbaldehyde

Purification is a critical step to ensure the quality and reactivity of the final product. A combination of column chromatography and recrystallization is generally effective for aromatic aldehydes.

Step-by-Step Purification Protocol:

  • Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be gradually increased to elute the product.[5]

    • Rationale: The polar aldehyde group will interact with the silica gel, while less polar impurities will elute first. Increasing the polarity of the mobile phase will then displace the product from the stationary phase.

  • Recrystallization:

    • Solvent Selection: A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. A mixture of ethanol and water or acrylonitrile can be effective.[2][6]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Reactivity of the Aldehyde Group: A Gateway to Diverse Functionality

The aldehyde group at the 4-position of the 1,8-naphthyridine ring is a versatile functional group that can participate in a wide range of chemical transformations, providing access to a vast chemical space for drug discovery.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound, typically catalyzed by a weak base.[7][8] This reaction is instrumental in the synthesis of α,β-unsaturated systems, which are common motifs in biologically active molecules.

Knoevenagel Condensation 1,8-Naphthyridine-4-carbaldehyde 1,8-Naphthyridine-4-carbaldehyde alpha,beta-Unsaturated Product alpha,beta-Unsaturated Product 1,8-Naphthyridine-4-carbaldehyde->alpha,beta-Unsaturated Product + Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Active Methylene Compound Active Methylene Compound

Knoevenagel Condensation Workflow

Causality in Action: The electron-withdrawing nature of the 1,8-naphthyridine ring can enhance the electrophilicity of the aldehyde carbon, facilitating the initial nucleophilic attack by the deprotonated active methylene compound. The choice of the active methylene compound allows for the introduction of various functional groups (e.g., cyano, ester) into the final product.

Schiff Base Formation

The reaction of 1,8-Naphthyridine-4-carbaldehyde with primary amines leads to the formation of Schiff bases (imines).[9][10] This reaction is often catalyzed by a small amount of acid and proceeds via a hemiaminal intermediate. Schiff bases are valuable intermediates and have also shown a range of biological activities themselves.

Schiff Base Formation 1,8-Naphthyridine-4-carbaldehyde 1,8-Naphthyridine-4-carbaldehyde Schiff Base (Imine) Schiff Base (Imine) 1,8-Naphthyridine-4-carbaldehyde->Schiff Base (Imine) + Primary Amine (Acid Catalyst) Primary Amine Primary Amine

Schiff Base Formation Workflow

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction provides a highly stereoselective method for the synthesis of alkenes from aldehydes.[11][12] This reaction utilizes a phosphonate carbanion, which is generally more reactive than the corresponding Wittig reagent, and often provides excellent E-selectivity.

Causality and Stereoselectivity: The HWE reaction's preference for the E-alkene is a result of the thermodynamic stability of the transition state leading to its formation. The bulky phosphonate group and the substituent on the aldehyde orient themselves in a trans-like arrangement to minimize steric hindrance.

Applications in Drug Discovery and Development

1,8-Naphthyridine-4-carbaldehyde is a valuable starting material for the synthesis of a variety of biologically active compounds.

Synthesis of Novel Antimicrobial Agents

The 1,8-naphthyridine core is a well-established pharmacophore in antimicrobial agents. By derivatizing the 4-carbaldehyde group, researchers can synthesize novel compounds with potent activity against a range of bacterial and fungal pathogens.[2][13] For instance, condensation of the aldehyde with various amines or active methylene compounds can lead to the generation of libraries of compounds for antimicrobial screening.

Development of Anticancer Therapeutics

Derivatives of 1,8-naphthyridine have shown significant promise as anticancer agents.[14][15] The 4-carbaldehyde functionality can be elaborated to introduce side chains that can interact with specific targets in cancer cells, such as kinases or DNA topoisomerases.

Illustrative Synthetic Application:

A hypothetical synthesis of a potential anticancer agent could involve a Knoevenagel condensation of 1,8-Naphthyridine-4-carbaldehyde with a suitably substituted active methylene compound, followed by further functionalization to enhance solubility and target engagement.

Conclusion

1,8-Naphthyridine-4-carbaldehyde is a compound of significant interest to the medicinal chemistry and drug development community. Its versatile reactivity, coupled with the inherent biological potential of the 1,8-naphthyridine scaffold, makes it a valuable tool for the synthesis of novel therapeutic agents. However, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can safely and effectively utilize this important building block to advance the frontiers of drug discovery.

References

  • Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. International Journal of Pharmaceutical Sciences and Research, 6(3), 1043-1046.
  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Retrieved from [Link]

  • JETIR. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]

  • RSC Publishing. (n.d.). A mild synthesis of substituted 1,8-naphthyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Evaluation of Novel 3-Carboranyl-1,8-Naphthalimide Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Retrieved from [Link]

  • Asian Publication Corporation. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • Journal of Nanostructures. (2022). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,8‐Naphthyridine‐4(1 H )‐one Sulfonamides by Thermolysis of 2‐Aminopyridinemethylene (Meldrum's Acid) Derivative. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

  • PMC - NIH. (n.d.). An Efficient Sonochemical Synthesis of Novel Schiff's Bases, Thiazolidine, and Pyrazolidine Incorporating 1,8-Naphthyridine Moiety and Their Cytotoxic Activity against HePG2 Cell Lines. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • International Journal of Chemical Studies. (n.d.). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • RSC Publishing. (n.d.). Multiple organelle-targeted 1,8-naphthyridine derivatives for detecting the polarity of.... Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 1,8-Naphthyridine-4-carbaldehyde from 2-aminonicotinaldehyde

This Application Note is designed for researchers and drug development professionals requiring a robust, scientifically grounded protocol for the synthesis of 1,8-Naphthyridine-4-carbaldehyde starting specifically from 2...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, scientifically grounded protocol for the synthesis of 1,8-Naphthyridine-4-carbaldehyde starting specifically from 2-aminonicotinaldehyde .

Executive Summary

The synthesis of 1,8-Naphthyridine-4-carbaldehyde from 2-aminonicotinaldehyde presents a specific regiochemical challenge. The classical Friedländer condensation of 2-aminonicotinaldehyde with methyl ketones (e.g., acetone) predominantly yields 2-substituted 1,8-naphthyridines, leaving the 4-position (derived from the aldehyde carbon of the pyridine precursor) unsubstituted.

Therefore, this guide details the "Functionalization Route" : a high-fidelity workflow involving the initial construction of the 1,8-naphthyridine core, followed by regioselective activation at the C4 position via N-oxide chemistry, and subsequent formylation. This pathway ensures the correct isomeric outcome, which is critical for structure-activity relationship (SAR) studies in antibacterial (e.g., gemifloxacin analogs) and oncological drug discovery.

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Problem

In a standard Friedländer condensation using 2-aminonicotinaldehyde:

  • The amino group (

    
    )  at position 2 attacks the carbonyl of the ketone reactant.
    
  • The formyl group (

    
    )  at position 3 attacks the 
    
    
    
    -carbon of the ketone.
  • Result: The substituent from the ketone's carbonyl ends up at C2 of the naphthyridine. The C4 position retains the proton from the starting aldehyde.

To install a formyl group at C4 , we must bypass the direct condensation constraint.

Pathway Design (DOT Visualization)

G Start 2-Aminonicotinaldehyde Step1 1,8-Naphthyridine (Parent Core) (Friedländer with Acetaldehyde) Start->Step1 Condensation (Paraldehyde/OH-) Step2 1,8-Naphthyridine 1-Oxide Step1->Step2 N-Oxidation (H2O2/AcOH) Step3 4-Chloro-1,8-naphthyridine (Regioselective Chlorination) Step2->Step3 Meisenheimer-type (POCl3) Step4 4-Vinyl-1,8-naphthyridine (Suzuki Coupling) Step3->Step4 Pd(PPh3)4 Vinylboronic anhydride Target 1,8-Naphthyridine-4-carbaldehyde Step4->Target Ozonolysis or OsO4/NaIO4

Figure 1: The "Functionalization Route" bypasses the Friedländer limitation by activating the C4 position of the parent ring via N-oxidation and chlorination.

Part 2: Experimental Protocols

Phase 1: Synthesis of the Parent 1,8-Naphthyridine

Objective: Create the bicyclic aromatic core. Direct reaction with acetaldehyde is volatile; using paraldehyde or an acetal equivalent is preferred for reproducibility.

Reagents:

  • 2-Aminonicotinaldehyde (1.0 equiv)

  • Paraldehyde (1.5 equiv)

  • Sodium Hydroxide (NaOH), 10% aq. solution

  • Ethanol (Solvent)[1]

Protocol:

  • Dissolution: Dissolve 2-aminonicotinaldehyde (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Addition: Add Paraldehyde (15 mmol) followed by dropwise addition of 10% NaOH (5 mL).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) for the disappearance of the starting amine.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Dilute with water (30 mL) and extract with Dichloromethane (DCM, 3 x 20 mL).

  • Purification: Dry organic layer over anhydrous

    
    , filter, and concentrate. Recrystallize from cyclohexane to yield 1,8-naphthyridine  as tan crystals.
    
    • Yield Expectation: 65–75%

Phase 2: Regioselective Activation (N-Oxidation & Chlorination)

Objective: Install a leaving group (Cl) at the C4 position. The N-oxide directs nucleophilic attack to C2 or C4;


 converts the N-oxide to the chloro-derivative via a rearrangement mechanism.

Reagents:

  • 1,8-Naphthyridine (from Phase 1)

  • Hydrogen Peroxide (30% aq.)

  • Acetic Acid (Glacial)

  • Phosphorus Oxychloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )[1][2][3]
    

Protocol:

  • N-Oxidation:

    • Dissolve 1,8-naphthyridine (5 mmol) in Glacial Acetic Acid (10 mL).

    • Add

      
       (30%, 3 mL) and heat at 70°C for 8 hours.
      
    • Concentrate to dryness. Neutralize with

      
       solution and extract with 
      
      
      
      .
    • Isolate 1,8-naphthyridine 1-oxide (Solid).

  • Chlorination (Critical Step):

    • Dissolve the N-oxide (4 mmol) in cold

      
       (10 mL).
      
    • Reflux carefully for 30 minutes. The solution will darken.

    • Quench: Pour the reaction mixture onto crushed ice/water (Exothermic!). Neutralize with

      
       to pH 8.
      
    • Extraction: Extract with DCM. The product mixture may contain 2-chloro and 4-chloro isomers.

  • Separation: Purify via Flash Column Chromatography (Silica Gel, 0-5% MeOH in DCM).

    • Target:4-Chloro-1,8-naphthyridine .

    • Note: The 4-isomer is typically more polar than the 2-isomer due to dipole moment vectors.

Phase 3: Formylation via Vinyl Surrogate

Objective: Convert the chloride to an aldehyde. Direct lithiation is risky due to the nitrogen ring; Palladium-catalyzed cross-coupling is superior.

Reagents:

  • 4-Chloro-1,8-naphthyridine

  • Vinylboronic acid pinacol ester (or Potassium vinyltrifluoroborate)

  • 
     (5 mol%)
    
  • 
     (2.0 equiv)
    
  • Dioxane/Water (4:1)

  • Sodium Periodate (

    
    ) / Osmium Tetroxide (
    
    
    
    )

Protocol:

  • Suzuki Coupling:

    • In a pressure vial, combine 4-chloro-1,8-naphthyridine (1 mmol), Vinylboronic acid ester (1.2 mmol),

      
       (58 mg), and 
      
      
      
      (276 mg).
    • Add degassed Dioxane/Water (10 mL).

    • Heat at 100°C for 12 hours under Argon.

    • Workup: Filter through Celite, extract with EtOAc. Purify to obtain 4-vinyl-1,8-naphthyridine .

  • Oxidative Cleavage (Lemieux-Johnson):

    • Dissolve the vinyl intermediate in THF/Water (1:1).

    • Add

      
       (2.5% in t-BuOH, 0.05 equiv) and 
      
      
      
      (3 equiv).
    • Stir vigorously at room temperature for 4 hours. A white precipitate (

      
      ) will form.
      
    • Final Workup: Quench with saturated

      
      . Extract with DCM.[4]
      
    • Purification: Silica gel chromatography (EtOAc/Hexane) yields 1,8-Naphthyridine-4-carbaldehyde .

Part 3: Data Summary & Quality Control

Physicochemical Characterization Table
CompoundKey 1H NMR Signals (CDCl3, δ ppm)AppearanceApprox. Yield (Step)
1,8-Naphthyridine 9.10 (dd, H2/H7), 8.20 (dd, H4/H5), 7.50 (q, H3/H6)Tan Crystals70%
4-Chloro-1,8-naphthyridine 9.15 (d, H2), 8.80 (dd, H7), 7.60 (d, H3)Yellow Solid45%
1,8-Naphthyridine-4-CHO 10.85 (s, CHO) , 9.30 (d, H2), 9.20 (dd, H7)Pale Yellow Solid60% (from vinyl)
Troubleshooting & Critical Parameters
  • Regiochemistry Check: In Phase 2 (Chlorination), ensure rigorous separation of isomers. The 2-chloro isomer has a doublet at a higher field for H3 compared to the 4-chloro isomer.

  • Aldehyde Stability: 1,8-Naphthyridine-4-carbaldehyde is electron-deficient and prone to hydration or oxidation to the carboxylic acid. Store under Argon at -20°C.

  • Alternative Route: If the 4-chloro yield is low, consider the Reissert-Henze reaction (N-oxide + Dimethyl sulfate + KCN) to install a nitrile at C4, followed by DIBAL-H reduction to the aldehyde.

References

  • General Friedländer Methodology

    • Gladysz, J. A., et al. "A mild synthesis of substituted 1,8-naphthyridines." Green Chemistry, 2012.

  • Lowe, P. A. "The Chemistry of Heterocyclic Compounds, Naphthyridines." John Wiley & Sons, 2009.
  • Vilsmeier-Haack & Formylation Context

    • Chary, M. T., et al.[1][3] "A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde." International Journal of Chemical Sciences, 2010.[1][3]

  • SeO2 Oxidation (Comparative for 2-isomer)

    • Sakamoto, T., et al. "Site-selective oxidation of methyl-substituted N-heteroaromatics with selenium dioxide." Chemical & Pharmaceutical Bulletin, 1980.

Sources

Application

Synthesis of 1,8-Naphthyridine-4-carbaldehyde: A Detailed Experimental Protocol

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the 1,8-Naphthyridine Scaffold The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] This nitrogen-containing scaffold is present in numerous compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The functionalization of the 1,8-naphthyridine ring system allows for the fine-tuning of its physicochemical and pharmacological properties. Specifically, the introduction of a carbaldehyde (formyl) group at the C4 position creates a versatile synthetic handle, enabling further molecular elaboration through reactions such as reductive amination, Wittig reactions, and condensations to generate diverse libraries of novel compounds for drug discovery and materials development.

This document provides a comprehensive, two-step experimental protocol for the synthesis of 1,8-Naphthyridine-4-carbaldehyde. The synthesis begins with the construction of the core heterocyclic system via a Friedländer annulation to produce 4-methyl-1,8-naphthyridine, followed by a selective oxidation of the methyl group to the desired aldehyde using a selenium dioxide-mediated Riley oxidation.

Overall Synthetic Scheme

The synthesis is performed in two sequential steps:

  • Step 1: Friedländer Annulation - Synthesis of 4-methyl-1,8-naphthyridine from 2-aminonicotinaldehyde and acetone.

  • Step 2: Riley Oxidation - Selective oxidation of the 4-methyl group to a carbaldehyde using selenium dioxide.

Experimental Workflow Diagram

G cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Riley Oxidation A 2-Aminonicotinaldehyde C Reaction Vessel (Base Catalyst, e.g., KOH) A->C B Acetone B->C D Work-up & Purification (Extraction, Chromatography) C->D Reaction E 4-Methyl-1,8-naphthyridine D->E Isolation G Reaction Vessel (Reflux) E->G E->G Intermediate F Selenium Dioxide (SeO2) in 1,4-Dioxane F->G H Work-up & Purification (Filtration, Chromatography) G->H Oxidation I 1,8-Naphthyridine-4-carbaldehyde H->I Isolation

Sources

Method

The Strategic Deployment of 1,8-Naphthyridine-4-carbaldehyde in Multicomponent Reactions: A Guide to Unlocking Novel Chemical Scaffolds

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with potent biological activities is paramount. The 1,8-na...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with potent biological activities is paramount. The 1,8-naphthyridine core is a privileged scaffold, renowned for its presence in a multitude of compounds exhibiting a wide spectrum of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] Multicomponent reactions (MCRs), which enable the synthesis of complex molecules from three or more starting materials in a single synthetic operation, represent a powerful strategy for the rapid generation of chemical diversity.[3] This guide explores the application of a key building block, 1,8-naphthyridine-4-carbaldehyde , in such reactions, offering a gateway to novel chemical entities with significant potential in drug discovery.

While direct literature precedents for the use of 1,8-naphthyridine-4-carbaldehyde in all major classes of MCRs are emerging, its structural and electronic similarity to other electron-deficient heterocyclic aldehydes, such as pyridine-4-carbaldehyde and quinoline-4-carbaldehyde, provides a strong foundation for predicting its reactivity and developing robust synthetic protocols. The electron-withdrawing nature of the 1,8-naphthyridine ring system is anticipated to enhance the electrophilicity of the aldehyde carbonyl, making it an excellent substrate for a variety of nucleophilic additions that initiate MCR cascades.

The Ugi Four-Component Reaction: A Gateway to Peptidomimetic Scaffolds

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[4] The incorporation of the 1,8-naphthyridine moiety via 1,8-naphthyridine-4-carbaldehyde in a U-4CR is a promising strategy for the synthesis of novel peptidomimetics with potential biological applications.

Mechanistic Rationale

The reaction is expected to proceed through the initial formation of a Schiff base between 1,8-naphthyridine-4-carbaldehyde and the amine component. The electron-deficient nature of the naphthyridine ring will facilitate this condensation and subsequent protonation to form a highly reactive iminium ion. This intermediate is then trapped by the nucleophilic isocyanide, followed by the addition of the carboxylate and a final Mumm rearrangement to yield the stable α-acylamino amide product.

Experimental Workflow: Ugi Four-Component Reaction

Ugi_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1,8-Naphthyridine-4-carbaldehyde Mix Mix Components in Solvent (e.g., Methanol) A->Mix B Amine (e.g., Aniline) B->Mix C Carboxylic Acid (e.g., Acetic Acid) C->Mix D Isocyanide (e.g., tert-Butyl isocyanide) D->Mix Stir Stir at Room Temperature (24-48 h) Mix->Stir Evap Evaporate Solvent Stir->Evap Extract Extraction with Organic Solvent Evap->Extract Purify Column Chromatography Extract->Purify Product Characterize Product (NMR, MS) Purify->Product

Caption: Workflow for the Ugi Four-Component Reaction.

Protocol: Synthesis of a 1,8-Naphthyridine-Containing Peptidomimetic via Ugi Reaction

Materials:

  • 1,8-Naphthyridine-4-carbaldehyde (1.0 mmol)

  • Aniline (1.0 mmol)

  • Acetic acid (1.0 mmol)

  • tert-Butyl isocyanide (1.0 mmol)

  • Methanol (5 mL)

Procedure:

  • To a solution of 1,8-naphthyridine-4-carbaldehyde (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add aniline (1.0 mmol) and acetic acid (1.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add tert-butyl isocyanide (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-acylamino amide.

The Passerini Three-Component Reaction: Accessing α-Acyloxy Amides

The Passerini reaction provides a direct route to α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide.[5][6] Employing 1,8-naphthyridine-4-carbaldehyde in this reaction is expected to yield novel derivatives with potential as esterase-cleavable prodrugs or compounds with intrinsic biological activity.

Mechanistic Considerations

The reaction likely proceeds through a concerted or stepwise pathway involving the formation of an intermediate from the interaction of the aldehyde, carboxylic acid, and isocyanide. The high electrophilicity of the 1,8-naphthyridine-4-carbaldehyde carbonyl carbon is a key factor in facilitating the initial nucleophilic attack by the isocyanide.

Logical Relationship: Passerini Reaction Components and Product

Passerini_Reaction Aldehyde 1,8-Naphthyridine-4-carbaldehyde Product α-Acyloxy Amide Aldehyde->Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Product Isocyanide Isocyanide Isocyanide->Product

Caption: Key components of the Passerini three-component reaction.

Protocol: Synthesis of a 1,8-Naphthyridine-Containing α-Acyloxy Amide via Passerini Reaction

Materials:

  • 1,8-Naphthyridine-4-carbaldehyde (1.0 mmol)

  • Benzoic acid (1.0 mmol)

  • Cyclohexyl isocyanide (1.0 mmol)

  • Dichloromethane (5 mL)

Procedure:

  • In a dry round-bottom flask, dissolve 1,8-naphthyridine-4-carbaldehyde (1.0 mmol) and benzoic acid (1.0 mmol) in dichloromethane (5 mL).

  • Add cyclohexyl isocyanide (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 48 hours. Monitor by TLC.

  • After the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the resulting crude product by flash column chromatography to obtain the pure α-acyloxy amide.

The Biginelli Reaction: Constructing Dihydropyrimidinone Scaffolds

The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-ketoester (or a similar active methylene compound), and urea or thiourea.[2][7] The use of 1,8-naphthyridine-4-carbaldehyde in a Biginelli-type reaction would lead to the synthesis of novel dihydropyrimidinones bearing the naphthyridine scaffold, a combination with high potential for biological activity.

Mechanistic Insights

The reaction is typically acid-catalyzed and is believed to proceed via the formation of an N-acyliminium ion intermediate from the aldehyde and urea.[2] This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to afford the dihydropyrimidinone product. The electron-deficient character of 1,8-naphthyridine-4-carbaldehyde should favor the formation of the key iminium ion intermediate.

Data Summary: Representative Multicomponent Reactions

Reaction NameKey ComponentsProduct ScaffoldPotential Advantages
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino AmideAccess to peptidomimetics, high atom economy.[4]
Passerini Reaction Aldehyde, Carboxylic Acid, Isocyanideα-Acyloxy AmideSynthesis of potential prodrugs, operational simplicity.[5]
Biginelli Reaction Aldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinoneAccess to biologically active heterocyclic systems.[2]
Protocol: Synthesis of a 1,8-Naphthyridine-Substituted Dihydropyrimidinone via Biginelli Reaction

Materials:

  • 1,8-Naphthyridine-4-carbaldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.5 mmol)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • Combine 1,8-naphthyridine-4-carbaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a few drops of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Conclusion and Future Outlook

The strategic use of 1,8-naphthyridine-4-carbaldehyde in multicomponent reactions opens up a vast and largely unexplored area of chemical space. The protocols outlined in this guide, based on established principles of MCRs and the reactivity of analogous heterocyclic aldehydes, provide a solid foundation for researchers to synthesize novel libraries of 1,8-naphthyridine-containing compounds. The resulting α-acylamino amides, α-acyloxy amides, and dihydropyrimidinones are prime candidates for screening in various biological assays, potentially leading to the discovery of new therapeutic agents. Further exploration into the scope and limitations of these reactions, as well as the development of stereoselective variants, will undoubtedly contribute significantly to the fields of organic synthesis and drug discovery.

References

  • Banu, H., Singh, S., & Javed, S. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-25.
  • Sharma, A., Sharma, R., & Kumar, V. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Current Medicinal Chemistry, 28(1), 1-25.
  • Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386.
  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isocianotoluene con l'acetone. Gazzetta Chimica Italiana, 51, 126-129.
  • Biginelli, P. (1893). Derivati uretici dell'aldeide acetacetica. Gazzetta Chimica Italiana, 23, 360-413.
  • Ugi, I. (2001). Recent progress in the chemistry of multicomponent reactions. Pure and Applied Chemistry, 73(1), 187-191.
  • Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Passerini, M. (1921). Sopra gli isonitrili (II). Composto del p-isocianotoluene con l'acido acetico e l'acetone. Gazzetta Chimica Italiana, 51, 182-189.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.
  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.

Sources

Application

Application Notes & Protocols: 1,8-Naphthyridine-4-carbaldehyde as a Versatile Precursor for Advanced Fluorescent Probes

Introduction: The 1,8-Naphthyridine Scaffold The 1,8-naphthyridine framework, a nitrogen-containing heterocyclic system, serves as a privileged scaffold in the design of fluorescent probes. Its rigid, planar structure mi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine framework, a nitrogen-containing heterocyclic system, serves as a privileged scaffold in the design of fluorescent probes. Its rigid, planar structure minimizes non-radiative decay pathways, often leading to high fluorescence quantum yields. Furthermore, the two nitrogen atoms at the 1 and 8 positions form a pre-organized bidentate chelation site, making it inherently suitable for the detection of metal ions. When functionalized with a reactive group, this core structure becomes a powerful platform for developing highly specific and sensitive molecular sensors. This guide focuses on 1,8-naphthyridine-4-carbaldehyde, a key precursor where the aldehyde group acts as a versatile synthetic handle, enabling the straightforward attachment of various recognition moieties to create purpose-built fluorescent probes.

Part 1: Synthesis of the Precursor: 1,8-Naphthyridine-4-carbaldehyde

The synthesis of the target precursor is a critical first step. While various methods exist for constructing the 1,8-naphthyridine core, a common and effective strategy involves the Friedländer annulation, which condenses an o-aminoaryl aldehyde with a compound containing an activated α-methylene group[1]. To obtain the 4-substituted carbaldehyde, we propose a reliable two-step approach starting with the synthesis of a 4-methyl substituted naphthyridine, followed by its selective oxidation.

Step A: Synthesis of 4-Methyl-1,8-naphthyridine via Friedländer Annulation

This reaction builds the core heterocyclic structure. The use of 2-aminonicotinaldehyde and a ketone with an α-methyl group (like acetone) in an aqueous, catalyzed environment presents a green and efficient method[1].

Step B: Selective Oxidation to 1,8-Naphthyridine-4-carbaldehyde

The conversion of a methyl group on an aza-aromatic ring to an aldehyde is a standard transformation. Selenium dioxide (SeO₂) is a classic and effective reagent for this specific oxidation, as it selectively targets activated methyl groups adjacent to a heterocyclic ring system without over-oxidizing to the carboxylic acid. The reaction proceeds in a high-boiling solvent like dioxane to ensure the required reaction temperature is reached.

Protocol 1: Synthesis of 1,8-Naphthyridine-4-carbaldehyde

Materials:

  • 2-Amino-3-pyridinecarboxaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution

  • Deionized water

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator

Methodology:

Step A: Synthesis of 4-Methyl-1,8-naphthyridine

  • To a 100 mL round-bottom flask, add 2-amino-3-pyridinecarboxaldehyde (1.22 g, 10 mmol) and deionized water (20 mL).

  • Add acetone (0.74 mL, 10 mmol) to the suspension.

  • Add choline hydroxide (1 mol %, ~5 µL of a 45% solution in methanol) as a catalyst. The use of a biocompatible catalyst in water makes this an environmentally benign choice[1].

  • Stir the mixture vigorously at 50°C for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to yield 4-methyl-1,8-naphthyridine.

Step B: Oxidation to 1,8-Naphthyridine-4-carbaldehyde

  • Caution: Selenium dioxide is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 4-methyl-1,8-naphthyridine (1.44 g, 10 mmol) in 1,4-dioxane (100 mL).

  • Add selenium dioxide (1.22 g, 11 mmol, 1.1 equivalents) to the suspension.

  • Heat the mixture to reflux (approximately 101°C) and maintain for 4-6 hours. The reaction mixture will turn dark as elemental selenium precipitates.

  • Monitor the reaction by TLC. Upon consumption of the starting material, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the black selenium precipitate. Wash the pad with ethyl acetate.

  • Combine the filtrate and evaporate the solvent under reduced pressure.

  • Purify the resulting crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40% ethyl acetate) to isolate the pure 1,8-naphthyridine-4-carbaldehyde.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Probe Derivatization via Schiff Base Condensation

The aldehyde functionality of the precursor is an electrophilic site perfectly primed for reaction with nucleophilic amines. The formation of a Schiff base (imine) is a robust and high-yielding condensation reaction that serves as the primary method for converting the precursor into a functional probe. This reaction not only attaches the desired recognition unit but also extends the π-conjugation of the fluorophore, which can be used to tune its photophysical properties.

General Principle & Workflow

The workflow involves a one-step, often acid-catalyzed, reaction between the aldehyde precursor and a primary amine or hydrazine derivative, which contains the analyte-binding site (the "receptor").

G cluster_0 Synthesis Workflow Precursor 1,8-Naphthyridine-4-carbaldehyde (Fluorophore + Aldehyde Handle) Reaction Schiff Base Condensation (Acid Catalyst, Reflux) Precursor->Reaction Receptor Recognition Moiety (e.g., Hydrazine, Amine) Receptor->Reaction Probe Functional Fluorescent Probe (Fluorophore-Linker-Receptor) Reaction->Probe

Caption: General workflow for synthesizing fluorescent probes from the aldehyde precursor.

Protocol 2: General Synthesis of a 1,8-Naphthyridine-Based Schiff Base Probe

Materials:

  • 1,8-Naphthyridine-4-carbaldehyde

  • Amine- or hydrazine-containing recognition moiety (1.0 equivalent)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard reflux apparatus

Methodology:

  • Dissolve 1,8-naphthyridine-4-carbaldehyde (1 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask.

  • Add the selected recognition moiety (1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction. The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.

  • Heat the mixture to reflux (approximately 78°C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate upon cooling.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume using a rotary evaporator and induce crystallization by adding a non-polar solvent (like hexane) or by cooling in an ice bath.

  • If the product remains oily, purify by silica gel column chromatography.

  • Dry the final product under vacuum and confirm its identity and purity via spectroscopic methods.

Part 3: Application Notes & Protocols

Application I: "Turn-On" Fluorescent Probe for Aluminum (Al³⁺) Detection

Design Rationale: Aluminum is the third most abundant metal but has no known biological function and is toxic in excess. A probe for Al³⁺ can be designed by condensing the aldehyde precursor with a receptor containing heteroatoms (N, O) that can chelate the metal ion. A Schiff base formed with a hydrazone is an excellent candidate[2]. The lone pair of electrons on the hydrazone nitrogen can engage in Photoinduced Electron Transfer (PET), quenching the fluorescence of the naphthyridine core.

Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF) Upon binding of Al³⁺, the lone pair of electrons on the receptor's nitrogen atoms are drawn into the coordination bond. This binding event inhibits the PET process, blocking the non-radiative decay pathway. As a result, the probe can no longer be quenched, and fluorescence is "turned on"[2][3].

G cluster_0 Sensing Mechanism (PET Inhibition) cluster_1 Excitation cluster_2 De-excitation Pathways FreeProbe Probe Alone ('OFF' State) Low Fluorescence ExcitedState Excited Fluorophore FreeProbe->ExcitedState Light (hν) Complex Probe + Al³⁺ Complex ('ON' State) High Fluorescence Complex->ExcitedState Light (hν) PET PET Blocked by Al³⁺ Chelation ExcitedState->PET Dominant Pathway Fluorescence Fluorescence Emission (Radiative) ExcitedState->Fluorescence Weak ExcitedState->Fluorescence Dominant Pathway

Caption: "Turn-on" fluorescence mechanism via PET inhibition upon Al³⁺ binding.

Protocol 3: Synthesis of Al³⁺ Probe (Napy-Hy)

This protocol describes the synthesis of a probe by reacting 1,8-naphthyridine-4-carbaldehyde with 2-hydrazinobenzothiazole, a suitable chelating agent.

Methodology:

  • Follow Protocol 2 using 1,8-naphthythyridine-4-carbaldehyde (157 mg, 1 mmol) and 2-hydrazinobenzothiazole (165 mg, 1 mmol).

  • Reflux in ethanol (20 mL) with 3 drops of acetic acid for 4 hours.

  • The yellow solid product precipitates upon cooling.

  • Filter, wash with cold ethanol, and dry to yield the probe Napy-Hy .

Protocol 4: Spectrofluorimetric Titration of Al³⁺

Materials:

  • Napy-Hy probe stock solution (1 mM in DMSO).

  • Al(NO₃)₃·9H₂O stock solution (10 mM in deionized water).

  • HEPES buffer (10 mM, pH 7.4).

  • Ethanol.

  • Quartz cuvettes (1 cm path length).

  • Fluorometer.

Methodology:

  • Preparation of Working Solutions: Prepare a 10 µM solution of the Napy-Hy probe in a 1:1 ethanol/HEPES buffer mixture. This mixed solvent system ensures the probe is soluble while maintaining a physiological pH.

  • Instrument Setup: Set the fluorometer to record emission spectra from 400 nm to 600 nm. Set the excitation wavelength to the absorption maximum of the probe (e.g., ~380 nm). Use excitation and emission slit widths of 5 nm.

  • Blank Measurement: Record the fluorescence spectrum of the 10 µM probe solution alone. This is the "OFF" state.

  • Titration: Add increasing amounts of the Al³⁺ stock solution to the cuvette (e.g., 0.2, 0.4, 0.6... up to 2.0 equivalents). After each addition, mix gently and allow the solution to equilibrate for 2 minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (e.g., ~480 nm) against the concentration of Al³⁺.

    • The plot should show a saturation curve, indicating the binding equilibrium.

    • Calculate the Limit of Detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.

Expected Photophysical Data

PropertyProbe Napy-Hy (Free)Probe Napy-Hy + Al³⁺Rationale for Change
λabs (nm)~380~385Minor shift due to electronic perturbation on binding.
λem (nm)~480~480No major shift expected, intensity change is key.
Quantum Yield (Φ)< 0.05> 0.50Significant increase due to blockage of PET quenching.
Stokes Shift (nm)~100~95Remains large, a desirable property to reduce self-absorption.
AppearanceFaint Blue FluorescenceBright Blue FluorescenceVisible "turn-on" response under a UV lamp.
Application II: Covalent Labeling of Proteins

Design Rationale: The aldehyde group can form an imine bond with the primary amine of a lysine residue on a protein's surface. This provides a method for covalent labeling, which is more robust than non-covalent staining. This is particularly useful for tracking proteins in techniques like fluorescence microscopy or gel electrophoresis.

Protocol 5: Fluorescent Labeling of Bovine Serum Albumin (BSA)

Materials:

  • 1,8-Naphthyridine-4-carbaldehyde (probe)

  • Bovine Serum Albumin (BSA)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • DMSO

  • Dialysis tubing (10 kDa MWCO) or size-exclusion column

  • Phosphate-buffered saline (PBS)

Methodology:

  • Prepare a 10 mg/mL solution of BSA in 0.1 M sodium bicarbonate buffer (pH 9.0). The alkaline pH is crucial as it ensures the lysine side-chain amino groups (-NH₂) are deprotonated and thus nucleophilic enough to attack the aldehyde.

  • Prepare a 10 mM stock solution of the aldehyde probe in DMSO.

  • Add the probe stock solution to the BSA solution at a 10-fold molar excess (probe:protein). For example, for 1 mL of 10 mg/mL BSA (~0.15 µmol), add 1.5 µmol of the probe (150 µL of the 10 mM stock).

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring, protected from light.

  • Purification: To remove the unreacted, free probe, transfer the reaction mixture to a dialysis tube (10 kDa MWCO) and dialyze against 1 L of PBS buffer at 4°C. Change the buffer 3-4 times over 24 hours. Alternatively, pass the mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).

  • The purified, labeled BSA solution will now be fluorescent. Confirm labeling by measuring its absorption and fluorescence spectra. The presence of an absorption peak corresponding to the naphthyridine fluorophore confirms successful conjugation.

Part 4: Advanced Application: Live-Cell Imaging

Considerations: For a probe to be effective in living cells, it must be:

  • Cell Permeable: Small, relatively lipophilic molecules tend to cross the cell membrane.

  • Low in Cytotoxicity: The probe should not harm the cells at the concentrations used for imaging. This should be verified with a cell viability assay (e.g., MTT assay).

  • Photostable: It should resist photobleaching during image acquisition.

Protocol 6: General Protocol for Confocal Microscopy Imaging

Materials:

  • HeLa cells (or other adherent cell line)

  • DMEM culture medium with 10% FBS

  • Phosphate-buffered saline (PBS)

  • Probe stock solution (1 mM in DMSO)

  • Confocal microscopy dishes

Methodology:

  • Cell Culture: Seed HeLa cells onto confocal dishes and grow them in DMEM medium at 37°C in a 5% CO₂ incubator until they reach 60-70% confluency.

  • Probe Loading: Prepare a working solution of the probe (e.g., 5 µM) in serum-free culture medium by diluting the DMSO stock.

  • Remove the culture medium from the cells and wash them twice with warm PBS.

  • Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C.

  • Washing: Remove the probe solution and wash the cells three times with warm PBS to remove any extracellular probe, reducing background fluorescence.

  • Add fresh PBS or culture medium to the dish.

  • Imaging: Immediately image the cells using a confocal microscope. Use an excitation source appropriate for the probe (e.g., a 405 nm laser) and collect the emission in the expected range (e.g., 450-550 nm).

  • Controls: Always image a set of control cells that were not treated with the probe to assess autofluorescence. If imaging an analyte response (like Al³⁺), image cells treated with the probe alone, and then cells co-incubated with the probe and the analyte.

Conclusion

1,8-Naphthyridine-4-carbaldehyde is a highly valuable and versatile precursor in the field of fluorescent probe development. Its straightforward synthesis and the reactive nature of the aldehyde handle allow for the facile creation of sophisticated molecular tools through robust Schiff base chemistry. As demonstrated, these probes can be tailored for a wide array of applications, from the sensitive detection of environmental toxins like aluminum ions to the covalent labeling of critical biomolecules and advanced live-cell imaging. The favorable photophysical properties inherent to the 1,8-naphthyridine scaffold ensure that probes derived from this precursor will continue to be instrumental in advancing research in chemistry, biology, and drug development.

References

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). A single-step, facile synthesis of 1,8-naphthyridine derivatives. Synthesis, 49(04), 763-769.

  • Yue, X., Li, C., & Yang, Z. (2017). A novel Schiff-base fluorescent probe based on 1,8-naphthyridine and naphthalimide for Al³⁺. Inorganica Chimica Acta, 464, 167-171.

  • Balamurugan, R., & Chen, S.-M. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18991–19000.

  • Wu, H., et al. (2017). A Highly Selective and Sensitive Fluorescent Turn-on Probe for Al3+ Based on Naphthalimide Schiff Base. Journal of Fluorescence, 27, 1449–1457.

  • Lee, S., et al. (2023). Naphthyridine-Based Electron Push-Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media. ACS Sensors, 8(9), 3465–3474.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,8-Naphthyridine-4-carbaldehyde

Welcome to the technical support center for the synthesis of 1,8-Naphthyridine-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,8-Naphthyridine-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to optimize your reactions and purify your target compound effectively.

Introduction to the Synthetic Challenges

1,8-Naphthyridine-4-carbaldehyde is a valuable precursor in the synthesis of various biologically active molecules. However, its preparation can be accompanied by the formation of several side products that complicate purification and reduce yields. This guide will focus on the three primary synthetic strategies and the common pitfalls associated with each:

  • The Friedländer Annulation: A classical approach involving the condensation of 2-aminonicotinaldehyde with a suitable three-carbon building block.

  • The Vilsmeier-Haack Reaction: Direct formylation of the 1,8-naphthyridine core.

  • Oxidation of 4-Methyl-1,8-naphthyridine: A functional group interconversion strategy.

Troubleshooting Guide 1: The Friedländer Annulation

The Friedländer synthesis is a powerful tool for constructing the 1,8-naphthyridine core.[1] It typically involves the reaction of 2-aminonicotinaldehyde with a compound containing an α-methylene group adjacent to a carbonyl.[2][3] To obtain the 4-carbaldehyde, a common reactant is pyruvaldehyde dimethyl acetal, which hydrolyzes in situ to provide the necessary keto-aldehyde.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a dark, insoluble material, and the yield of the desired product is low. What is happening?

A1: This is a classic issue in Friedländer syntheses, often stemming from the self-condensation of the active methylene carbonyl compound under the reaction conditions (either acidic or basic). Pyruvaldehyde, being highly reactive, is particularly prone to self-condensation and polymerization, leading to the formation of complex, dark-colored tars.

Causality and Solution:

  • Cause: The enolizable nature of pyruvaldehyde allows it to react with itself in an aldol-type reaction, which can then continue to polymerize.

  • Solution:

    • Slow Addition: Instead of adding all the pyruvaldehyde (or its precursor) at once, a slow, controlled addition to the reaction mixture containing 2-aminonicotinaldehyde can help to maintain a low concentration of the keto-aldehyde, favoring the desired intermolecular reaction over self-condensation.

    • Use of a Protecting Group: Employing a more stable precursor like pyruvaldehyde dimethyl acetal is a common and effective strategy. The acetal is hydrolyzed under the acidic reaction conditions to release pyruvaldehyde in situ, keeping its instantaneous concentration low.

Q2: I am observing a side product with a similar mass to my desired product, but it has different spectroscopic properties. What could it be?

A2: A likely candidate for this side product is the isomeric 2-acetyl-1,8-naphthyridine. This arises from an alternative regiochemical outcome of the cyclization step.

Causality and Solution:

  • Cause: The cyclization step of the Friedländer synthesis involves the intramolecular condensation of the amino group with one of the two carbonyl groups of the intermediate formed from 2-aminonicotinaldehyde and pyruvaldehyde. While cyclization onto the aldehyde is generally favored to form the 4-carbaldehyde product, cyclization onto the ketone will lead to the 2-acetyl isomer. The reaction conditions can influence this regioselectivity.

  • Solution:

    • pH Control: Careful control of the reaction pH can influence the regioselectivity. In some cases, mildly acidic conditions can favor the desired cyclization.

    • Catalyst Choice: The choice of acid or base catalyst can also play a role. It is advisable to screen different catalysts (e.g., p-toluenesulfonic acid, piperidine) to optimize the formation of the desired isomer.

Q3: My reaction seems to stall, and I am left with a significant amount of unreacted 2-aminonicotinaldehyde. What can I do to drive the reaction to completion?

A3: Incomplete conversion is often due to suboptimal reaction conditions or deactivation of the starting material.

Causality and Solution:

  • Cause:

    • Insufficiently Forcing Conditions: The reaction may require higher temperatures or longer reaction times to proceed to completion.

    • Catalyst Deactivation: The catalyst may be consumed by side reactions or may not be active enough under the chosen conditions.

  • Solution:

    • Increase Temperature: Gradually increasing the reaction temperature while monitoring the reaction progress by TLC can help to drive it to completion.

    • Add More Catalyst: In some cases, a fresh portion of the catalyst can be added to restart a stalled reaction.

    • Solvent Choice: The choice of solvent can have a significant impact on reaction rates. A higher boiling point solvent may be necessary to achieve the required reaction temperature.

Illustrative Reaction Scheme and Side Products

Friedlander_Synthesis Reactant1 2-Aminonicotinaldehyde Product 1,8-Naphthyridine-4-carbaldehyde (Desired Product) Reactant1->Product + Pyruvaldehyde SideProduct1 2-Acetyl-1,8-naphthyridine (Isomeric Side Product) Reactant1->SideProduct1 + Pyruvaldehyde (Alternative Cyclization) Reactant2 Pyruvaldehyde Reactant2->Product Reactant2->SideProduct1 SideProduct2 Polymeric Tar (Self-Condensation) Reactant2->SideProduct2 (Self-Condensation) Vilsmeier_Haack Reactant 1,8-Naphthyridine DesiredProduct 1,8-Naphthyridine-4-carbaldehyde (Desired Product) Reactant->DesiredProduct + Vilsmeier Reagent SideProduct1 Other Regioisomers Reactant->SideProduct1 + Vilsmeier Reagent SideProduct2 N-Formylated Products (if applicable) Reactant->SideProduct2 + Vilsmeier Reagent NoReaction No Reaction (Deactivated Ring) Reactant->NoReaction + Vilsmeier Reagent Reagent Vilsmeier Reagent (POCl₃ + DMF) Reagent->DesiredProduct Reagent->SideProduct1 Reagent->SideProduct2 Reagent->NoReaction

Caption: Challenges in the Vilsmeier-Haack formylation of 1,8-naphthyridine.

Troubleshooting Guide 3: Oxidation of 4-Methyl-1,8-naphthyridine

This approach involves the synthesis of 4-methyl-1,8-naphthyridine, followed by its oxidation to the desired aldehyde. Common oxidizing agents for this transformation include selenium dioxide (SeO₂) and manganese dioxide (MnO₂).

Frequently Asked Questions (FAQs)

Q1: My oxidation reaction with SeO₂ is giving me a mixture of the aldehyde and the corresponding carboxylic acid. How can I prevent over-oxidation?

A1: Over-oxidation to the carboxylic acid is a very common side reaction when oxidizing methyl groups on heteroaromatic rings. [4] Causality and Solution:

  • Cause: Selenium dioxide is a strong oxidizing agent, and the initially formed aldehyde can be further oxidized to the carboxylic acid under the reaction conditions. The presence of water can facilitate this over-oxidation.

  • Solution:

    • Strict Control of Stoichiometry: Use only a slight excess of SeO₂ (typically 1.1-1.2 equivalents).

    • Anhydrous Conditions: Perform the reaction in a dry solvent (e.g., dioxane, toluene) under an inert atmosphere to minimize the presence of water.

    • Reaction Time and Temperature: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent the accumulation of the carboxylic acid. Lowering the reaction temperature can also help to improve selectivity.

Q2: The oxidation with MnO₂ is very slow and gives a low yield. How can I improve the efficiency of this reaction?

A2: The activity of manganese dioxide can vary significantly depending on its method of preparation and activation.

Causality and Solution:

  • Cause: Commercially available MnO₂ may not be sufficiently activated for the oxidation of a relatively unreactive methyl group on an electron-deficient ring. The reaction is a heterogeneous process, and its rate depends on the surface area and activity of the MnO₂.

  • Solution:

    • Use Activated MnO₂: Use freshly prepared "activated" MnO₂ for the best results. Activation is typically achieved by heating the MnO₂ to a high temperature under vacuum to remove adsorbed water.

    • Solvent Choice: The reaction is often performed in a non-polar solvent like chloroform or dichloromethane.

    • Azeotropic Removal of Water: For very sluggish reactions, performing the oxidation in a solvent like toluene with a Dean-Stark trap can help to remove water formed during the reaction and drive the equilibrium towards the product.

Q3: I am observing the formation of a side product that appears to be the corresponding alcohol (1,8-naphthyridin-4-yl)methanol. Why is this happening and how can I avoid it?

A3: The alcohol is an intermediate in the oxidation of the methyl group to the aldehyde. Incomplete oxidation can lead to its accumulation.

Causality and Solution:

  • Cause: Insufficient amount of the oxidizing agent or a short reaction time can result in the isolation of the intermediate alcohol.

  • Solution:

    • Ensure Sufficient Oxidant: Use a sufficient excess of the oxidizing agent (e.g., 2-3 equivalents of activated MnO₂).

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration, monitoring by TLC until the alcohol spot is no longer visible.

Summary of Oxidation Conditions and Side Products
Oxidizing AgentCommon SolventsKey Parameters to ControlPrimary Side ProductSecondary Side Products
SeO₂ Dioxane, TolueneStoichiometry, Temperature, Reaction Time1,8-Naphthyridine-4-carboxylic acid(1,8-Naphthyridin-4-yl)methanol
MnO₂ Chloroform, DichloromethaneActivation of MnO₂, Reaction TimeUnreacted Starting Material(1,8-Naphthyridin-4-yl)methanol

Purification Strategies

The polar nature of the 1,8-naphthyridine core and the aldehyde functionality can present challenges during purification.

Frequently Asked Questions (FAQs)

Q1: How can I effectively purify 1,8-Naphthyridine-4-carbaldehyde by column chromatography?

A1: Due to its polarity, a polar eluent system is typically required.

Recommendations:

  • Eluent System: A gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM) is a good starting point. For more polar impurities, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent to prevent streaking on the silica gel column.

  • Alternative Stationary Phases: If decomposition on silica gel is observed, neutral alumina can be a good alternative.

Q2: Is it possible to purify the aldehyde using a non-chromatographic method?

A2: Yes, for aldehydes, purification via a bisulfite adduct is a classic and effective method. [5] Protocol Outline:

  • Dissolve the crude product in a suitable solvent (e.g., water, ethanol/water).

  • Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will form a solid adduct.

  • Filter the solid adduct and wash it with a non-polar solvent to remove impurities.

  • Regenerate the pure aldehyde by treating the adduct with a mild base (e.g., sodium bicarbonate solution).

  • Extract the pure aldehyde with an organic solvent.

References

  • Friedländer synthesis. (2023, October 18). In Wikipedia. [Link]

  • Organic Chemistry. (2023, October 18). Friedländer Quinoline Synthesis Mechanism [Video]. YouTube. [Link]

  • PG.CHEMEASY. (2020, October 31). MnO2 oxidation reaction with example. [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (n.d.). MDPI. Retrieved from [Link]

  • Organic Chemistry. (2021, October 6). Selenium Dioxide (SeO2) Oxidation Mechanism [Video]. YouTube. [Link]

  • Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. (n.d.). ACS Publications. Retrieved from [Link]

  • Oxidation with Manganese Dioxide. (2023, June 21). TRUNNANO. [Link]

  • The use of selenium (IV) oxide to oxidize aromatic methyl groups. (1992). Emporia State University. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification?. (2015, December 3). ResearchGate. [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2025, August 7). ResearchGate. [Link]

  • Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. (2020, April 17). Semantic Scholar. [Link]

  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. (2025, August 12). Chinese Chemical Society. [Link]

  • Allylic oxidation of olefins with a manganese-based metal-organic framework. (2019, May 22). Royal Society of Chemistry. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Riley oxidation. (2023, October 18). In Wikipedia. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30). Growing Science. [Link]

  • Vilsmeier–Haack reaction. (2023, October 18). In Wikipedia. [Link]

  • Oxidising agent. (n.d.). SlideShare. Retrieved from [Link]

  • Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. (n.d.). ACS Publications. Retrieved from [Link]

  • Manganese(IV) oxide. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 365 Chemistry. (2023, March 2). MnO2 | Allylic Oxidation | 365 Chemistry | Problem | Question | Solved | Solution | One Chemistry [Video]. YouTube. [Link]

Sources

Optimization

troubleshooting failed 1,8-Naphthyridine-4-carbaldehyde reactions

Status: Operational | Tier: Level 3 (Senior Application Scientist) | Ticket ID: 18-NAPH-CHO-001 Introduction: The "Sticky" Electrophile Welcome to the technical support hub for 1,8-Naphthyridine-4-carbaldehyde . This sca...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) | Ticket ID: 18-NAPH-CHO-001

Introduction: The "Sticky" Electrophile

Welcome to the technical support hub for 1,8-Naphthyridine-4-carbaldehyde . This scaffold is a privileged structure in medicinal chemistry, particularly for anti-tubercular and anti-tumor applications (topoisomerase II inhibition). However, it presents a unique "double-trouble" profile:

  • High Basicity: The N1/N8 nitrogens make it a strong Lewis base, causing it to bind tenaciously to silica gel and metal catalysts.

  • Aldehyde Instability: Position 4 is electron-deficient, making the aldehyde highly electrophilic. It is prone to hydration (forming the gem-diol) and auto-oxidation (forming the carboxylic acid).

This guide addresses the three most common failure modes: Synthesis (SeO₂ oxidation) , Purification (Silica streaking) , and Reactivity (Failed condensations) .

Module 1: Synthesis Failures (SeO₂ Oxidation)

Context: The standard route involves the Riley oxidation of 4-methyl-1,8-naphthyridine using Selenium Dioxide (SeO₂).

Diagnostic Q&A

Q1: "My reaction mixture turned into a black tar with low yield. What happened?" A: You likely experienced thermal decomposition or over-oxidation .

  • The Cause: 1,8-naphthyridine is electron-deficient. While SeO₂ oxidation requires heat (reflux), prolonged exposure at temperatures >100°C in the presence of excess oxidant converts the aldehyde into 1,8-naphthyridine-4-carboxylic acid or causes polymerization.

  • The Fix:

    • Solvent Switch: Use 1,4-Dioxane (bp 101°C) instead of Xylene (bp 140°C). The lower boiling point prevents thermal degradation.

    • Stoichiometry: Use exactly 1.1 to 1.2 equivalents of SeO₂. Excess SeO₂ guarantees over-oxidation.

    • Water Control: Ensure the dioxane is anhydrous. Water promotes the formation of selenous acid (

      
      ), which salts out your basic product, trapping it in the solid phase.
      

Q2: "I cannot remove the red solid (Selenium) from my product." A: This is the "Red Selenium Trap."

  • The Mechanism: SeO₂ reduces to elemental Selenium (Se⁰, red solid) during the reaction. Because your product is a bidentate ligand (N1-N8), it coordinates to selenium species, preventing simple filtration.

  • The Protocol: Filter the reaction mixture while hot through a pad of Celite. If it cools, the product precipitates with the selenium.

Workflow Visualization: Optimized SeO₂ Oxidation

SynthesisWorkflow Start 4-Methyl-1,8-naphthyridine Process Reflux (101°C) Monitor TLC (2-4h) Start->Process Add Reagent Reagent SeO2 (1.1 eq) Dry Dioxane Decision TLC shows Aldehyde? Process->Decision Filter HOT Filtration (Celite Pad) Decision->Filter Yes Fail Over-oxidation (Carboxylic Acid) Decision->Fail No (Spot stays at baseline) Workup Evaporate Dioxane DCM Extraction Filter->Workup Remove Se(0)

Figure 1: Critical decision pathway for the Riley oxidation of 4-methyl-1,8-naphthyridine. Note the requirement for hot filtration.

Module 2: Purification & Isolation

Context: The product is basic. Standard silica gel chromatography often results in total loss of material due to irreversible adsorption.

Diagnostic Q&A

Q3: "My compound streaks from the baseline to the solvent front on TLC/Column." A: The acidic silanols (Si-OH) on the silica are protonating the naphthyridine nitrogens.

  • The Fix: You must deactivate the silica.

    • Method A (Pre-treatment): Slurry the silica in Hexane containing 5% Triethylamine (Et₃N). Pour the column, then flush with pure Hexane before loading your sample.

    • Method B (Mobile Phase): Add 1% Et₃N to your eluent system (e.g., EtOAc:Hexane:Et₃N).

    • Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica.

Q4: "I isolated a solid, but NMR shows broad peaks and extra protons." A: You likely isolated the hydrate (gem-diol).

  • The Cause: The 1,8-naphthyridine ring is electron-withdrawing. In the presence of atmospheric moisture, the C=O bond is attacked by water, forming

    
    .
    
  • The Fix: Store the compound in a desiccator. To revert the hydrate for analysis/reaction, reflux in toluene with a Dean-Stark trap or add molecular sieves (4Å) to your NMR tube (CDCl₃).

Purification Data Table
MethodStationary PhaseMobile PhaseSuitabilityNotes
Standard Silica Gel (60 Å)EtOAc / HexanePOOR Causes streaking and salt formation.
Deactivated Silica + Et₃NEtOAc / Hexane + 1% Et₃NGOOD Et₃N blocks acidic sites. Essential for yield.
Alumina Neutral AluminaDCM / MeOH (98:2)EXCELLENT Best for acid-sensitive basic heterocycles.
Recrystallization N/ABenzene or CyclohexaneMODERATE Only works if SeO₂ is fully removed first.

Module 3: Reactivity (Condensation Failures)

Context: Users often attempt to condense the aldehyde with amines (Schiff base) or active methylenes (Knoevenagel) and fail to get a precipitate.

Diagnostic Q&A

Q5: "The Schiff base reaction (with amine) shows no product formation." A: If you are using acid catalysis (e.g., acetic acid), you might be protonating the ring instead of activating the carbonyl.

  • The Causality: The N1/N8 nitrogens are more basic than the carbonyl oxygen. Adding too much acid traps the molecule as a salt, deactivating it toward nucleophilic attack.

  • The Fix:

    • Catalyst: Use Sulfamic Acid or Yb(OTf)₃ (Lewis Acid) instead of Brønsted acids.

    • Solvent: Use Ethanol or Methanol at reflux.

    • Water Removal: This reaction is reversible. Use activated Molecular Sieves (4Å) in the reaction vessel to drive the equilibrium.

Reaction Logic Diagram

ReactionLogic Issue Condensation Failed (No Precipitate) Check1 Check pH Issue->Check1 Action1 Too Acidic? Reduce AcOH or use Lewis Acid Check1->Action1 pH < 4 Check2 Check Water Check1->Check2 pH Neutral Result Product Precipitates Action1->Result Action2 Add 4Å Sieves or Dean-Stark Check2->Action2 Wet Solvent Action2->Result

Figure 2: Troubleshooting logic for failed condensation reactions involving 1,8-naphthyridine-4-carbaldehyde.

References

  • Synthesis via SeO₂ Oxidation (Riley Oxidation)

    • Detailed mechanism and stoichiometry for methyl-heterocycle oxid
    • Source: Goswami, S. et al. "A selective oxidising agent for the functionalisation of quinolines." ResearchGate. (2025).[1]

  • Reactivity & Biological Applications

    • Discussion of 1,8-naphthyridine derivatives as anti-tubercular agents and the reactivity of the 4-position.
    • Source: Eweas, A.F. et al. "Synthesis, molecular docking of novel 1,8-naphthyridine derivatives..."[2] Medicinal Chemistry Research. (2013).

    • [2]

  • General Naphthyridine Chemistry

    • Review of synthesis, reactivity, and stability of the 1,8-naphthyridine scaffold.
    • Source: M. A. L. et al. "1,8-Naphthyridine Derivatives: An Updated Review." PubMed. (2021).[3]

Sources

Troubleshooting

stability issues with 1,8-Naphthyridine-4-carbaldehyde during storage

A Guide for Researchers, Scientists, and Drug Development Professionals on Ensuring Compound Stability During Storage Welcome to the technical support center for 1,8-Naphthyridine-4-carbaldehyde. This guide is designed t...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Ensuring Compound Stability During Storage

Welcome to the technical support center for 1,8-Naphthyridine-4-carbaldehyde. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice to address stability issues that may arise during the storage and handling of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to maintain the integrity of your valuable research materials.

The 1,8-naphthyridine scaffold is a crucial pharmacophore in numerous drug discovery programs, valued for its wide range of biological activities.[1][2][3] However, the presence of a reactive aldehyde functional group on this otherwise stable heterocyclic system introduces specific stability concerns that warrant careful consideration. This guide will delve into the potential degradation pathways, recommended storage protocols, and analytical methods to assess the purity and stability of your 1,8-Naphthyridine-4-carbaldehyde samples.

Understanding the Inherent Instability: The Chemistry of Aldehydes

Aromatic aldehydes, including 1,8-Naphthyridine-4-carbaldehyde, are susceptible to two primary degradation pathways: oxidation and polymerization. Understanding the underlying chemistry of these processes is the first step in preventing them.

  • Oxidation: The aldehyde functional group is readily oxidized to the corresponding carboxylic acid. In the case of 1,8-Naphthyridine-4-carbaldehyde, this results in the formation of 1,8-naphthyridine-4-carboxylic acid. This process is often autocatalytic and can be accelerated by the presence of oxygen, light, and trace metal impurities.

  • Polymerization: Aldehydes can undergo self-condensation reactions to form polymers. This is particularly a concern for neat (undiluted) samples and can be catalyzed by both acidic and basic impurities. While aromatic aldehydes are generally less prone to polymerization than their aliphatic counterparts, it remains a potential issue for long-term storage.

Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the stability of 1,8-Naphthyridine-4-carbaldehyde:

Q1: My once-white solid 1,8-Naphthyridine-4-carbaldehyde has turned yellow/brown. What is happening?

A1: A change in color is a common indicator of degradation. This is often due to the formation of small amounts of colored impurities resulting from oxidation or polymerization. The extended conjugation in the 1,8-naphthyridine ring system means that even minor structural changes can lead to a visible color change.

Q2: I'm seeing a new, more polar spot on my TLC plate when I analyze my stored 1,8-Naphthyridine-4-carbaldehyde. What could it be?

A2: The more polar spot is very likely 1,8-naphthyridine-4-carboxylic acid, the oxidation product. Carboxylic acids are significantly more polar than their corresponding aldehydes, leading to lower retention factors (Rf values) on normal-phase TLC plates.

Q3: Can I store my 1,8-Naphthyridine-4-carbaldehyde in a standard lab freezer at -20°C?

A3: While low temperatures are generally beneficial for slowing down chemical reactions, it's crucial to prevent moisture condensation. When you remove the container from the freezer, allow it to warm to room temperature completely before opening to avoid introducing moisture, which can facilitate degradation. For long-term storage, a desiccator within the freezer is recommended.

Q4: Is it better to store the compound as a solid or in solution?

A4: For long-term storage, it is almost always preferable to store 1,8-Naphthyridine-4-carbaldehyde as a dry solid. Storing it in solution, especially in protic solvents, can accelerate degradation pathways such as oxidation and hydrolysis. If you must store it in solution for a short period, use a dry, aprotic solvent and protect it from light and air.

Q5: Are there any specific solvents I should avoid for short-term storage or during my experiments?

A5: Avoid using solvents that are not anhydrous, as water can participate in degradation. Also, be cautious with solvents that may contain acidic or basic impurities, as these can catalyze polymerization. Freshly distilled, high-purity solvents are always recommended.

Troubleshooting Guide: Identifying and Resolving Stability Issues

This table provides a systematic approach to troubleshooting common stability problems with 1,8-Naphthyridine-4-carbaldehyde.

Observed Problem Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change from white to yellow/brown, clumping) 1. Oxidation to 1,8-naphthyridine-4-carboxylic acid.2. Minor polymerization.3. Absorption of moisture.1. Confirm identity of impurity via analytical methods (see below).2. If purity is compromised, consider repurification by recrystallization or chromatography.3. Review and improve storage conditions (see recommended protocols).
Appearance of a new peak in HPLC or a new spot on TLC 1. Oxidation to 1,8-naphthyridine-4-carboxylic acid.2. Formation of other degradation products.1. Characterize the new peak/spot, if possible (e.g., by LC-MS).2. Compare the retention time/Rf with a standard of 1,8-naphthyridine-4-carboxylic acid.3. Assess the percentage of impurity to determine if the material is still suitable for your application.
Inconsistent or poor results in biological assays or chemical reactions 1. Reduced purity of the starting material due to degradation.2. The degradation product may be an inhibitor or interfere with the assay/reaction.1. Re-analyze the purity of your 1,8-Naphthyridine-4-carbaldehyde stock.2. If degradation is confirmed, use a freshly purified batch of the compound for your experiments.3. Consider the potential impact of the identified impurity on your specific application.

Visualizing the Degradation Pathway

The primary degradation pathway for 1,8-Naphthyridine-4-carbaldehyde is oxidation. The following diagram illustrates this transformation.

Degradation_Pathway 1,8-Naphthyridine-4-carbaldehyde 1,8-Naphthyridine-4-carbaldehyde 1,8-Naphthyridine-4-carboxylic_acid 1,8-Naphthyridine-4-carboxylic_acid 1,8-Naphthyridine-4-carbaldehyde->1,8-Naphthyridine-4-carboxylic_acid Oxidation (O2, Light, Moisture)

Caption: Oxidation of 1,8-Naphthyridine-4-carbaldehyde.

Experimental Protocols for Stability Assessment

To ensure the integrity of your 1,8-Naphthyridine-4-carbaldehyde, it is essential to have reliable analytical methods to assess its purity. Below are recommended starting protocols for HPLC and NMR analysis.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This reversed-phase HPLC method is designed to separate 1,8-Naphthyridine-4-carbaldehyde from its primary potential impurity, 1,8-naphthyridine-4-carboxylic acid.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample of 1,8-Naphthyridine-4-carbaldehyde

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Sample Preparation: Prepare a stock solution of your 1,8-Naphthyridine-4-carbaldehyde sample in acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient elution is recommended.

      • Start with 95% Mobile Phase A and 5% Mobile Phase B.

      • Over 15 minutes, ramp to 5% Mobile Phase A and 95% Mobile Phase B.

      • Hold at 95% Mobile Phase B for 5 minutes.

      • Return to initial conditions over 1 minute and allow to re-equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Analysis: Inject the prepared sample. The 1,8-naphthyridine-4-carboxylic acid, being more polar, will have a shorter retention time than the 1,8-Naphthyridine-4-carbaldehyde. The purity of your sample can be determined by integrating the peak areas.

Protocol 2: Structural Confirmation and Degradation Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool to detect the presence of the carboxylic acid impurity.

Materials:

  • NMR spectrometer (300 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Sample of 1,8-Naphthyridine-4-carbaldehyde

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of your 1,8-Naphthyridine-4-carbaldehyde sample in ~0.6 mL of a suitable deuterated solvent in an NMR tube.

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • Spectral Analysis:

    • 1,8-Naphthyridine-4-carbaldehyde: Look for the characteristic aldehyde proton signal, which will be a singlet typically downfield (around 10-11 ppm).

    • 1,8-naphthyridine-4-carboxylic acid: The presence of this impurity will be indicated by a very broad singlet, also in the downfield region (typically >12 ppm), corresponding to the carboxylic acid proton. The integration of this peak relative to the aldehyde peak can provide a semi-quantitative measure of the impurity level.

Recommended Storage and Handling Procedures

To minimize degradation and ensure the long-term stability of your 1,8-Naphthyridine-4-carbaldehyde, adhere to the following best practices:

  • Storage Conditions:

    • Temperature: Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).

    • Light: Protect from light by storing in an amber vial or in a dark location.

    • Moisture: Store in a tightly sealed container in a desiccator to prevent moisture absorption.

  • Handling:

    • When not in use, keep the container tightly sealed.

    • Allow the container to warm to room temperature before opening to prevent condensation.

    • Use clean spatulas and equipment to avoid introducing contaminants.

    • For weighing, remove only the amount of material needed and promptly reseal the container. Do not return unused material to the original container.

By implementing these storage and handling procedures and utilizing the provided analytical methods to periodically check the purity of your material, you can significantly extend the shelf-life of your 1,8-Naphthyridine-4-carbaldehyde and ensure the reliability and reproducibility of your research.

References

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. Available at: [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Bentham Science. Available at: [Link]

  • Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. ACS Publications. Available at: [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. Available at: [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Available at: [Link]

  • SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. ResearchGate. Available at: [Link]

  • Polymerization of Aromatic Aldehydes. III. The Cyclopolymerization of Phthaldehyde and the Structure of the Polymer. ACS Publications. Available at: [Link]

  • Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Publications. Available at: [Link]

  • Synthesis and characterization of 1,8-Naphthridine derivatives. ResearchGate. Available at: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

  • ASSIGNMENTS OF 1H AND 13C NMR SPECTRA OF BENZO[b][1][4]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][1][4]. Revue Roumaine de Chimie. Available at: [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. Available at: [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. Available at: [Link]

  • Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy--interactions between the active pharmaceutical ingredient and its counterion. PubMed. Available at: [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: 1,8-Naphthyridine-4-carbaldehyde Synthesis

Ticket ID: NAP-CHO-04 Subject: Workup & Purification Protocols for 1,8-Naphthyridine-4-carbaldehyde Assigned Scientist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary The synthesis of 1,8...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NAP-CHO-04 Subject: Workup & Purification Protocols for 1,8-Naphthyridine-4-carbaldehyde Assigned Scientist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 1,8-naphthyridine-4-carbaldehyde is typically achieved via the Riley oxidation of 4-methyl-1,8-naphthyridine using Selenium Dioxide (


). While the reaction itself is straightforward, the workup is notoriously difficult due to three converging factors:
  • Selenium Contamination: The formation of colloidal red/black selenium that defies standard filtration.

  • Amphoteric Solubility: The basicity of the naphthyridine nitrogens (pKa ~3.4) causes the product to remain water-soluble in acidic media (generated by selenous acid byproducts).

  • Aldehyde Instability: The electron-deficient ring makes the aldehyde prone to hydration (gem-diol formation) and over-oxidation to the carboxylic acid.

This guide provides a self-validating workup procedure designed to isolate the free aldehyde in high purity.

Module 1: The Standard Protocol (Oxidation Route)

Reaction Basis:



Reagents & Stoichiometry Table
ComponentEquiv.RoleCritical Note
4-Methyl-1,8-naphthyridine 1.0SubstrateEnsure starting material is dry; water affects reflux temp.
Selenium Dioxide (

)
1.1 - 1.3OxidantUse freshly sublimed

if possible. Old reagent clumps and reacts slowly.
1,4-Dioxane Solvent (10-20V)MediumHigh boiling point (101°C) allows sufficient energy for oxidation.
Water 4% v/vAdditiveCrucial: Destabilizes the intermediate selenite ester, facilitating product release.

Module 2: Critical Workup Procedure (Step-by-Step)

Phase A: The "Hot Filtration" (Selenium Removal)

The most common failure mode is cooling the reaction mixture before filtration. This causes the product to precipitate alongside the selenium sludge, leading to massive yield loss.

  • Do NOT Cool: While the reaction mixture is still at reflux temperature (or immediately after removing heat), add a spatula tip of activated charcoal .

  • Celite Bed: Prepare a sintered glass funnel with a tight pad of Celite 545.

  • Filtration: Filter the hot mixture through the Celite.

    • Why? The product is soluble in hot dioxane. Selenium is not. If you cool it, the product crystallizes into the selenium mesh.

  • Wash: Rinse the Celite pad with hot dioxane (

    
    ) until the filtrate runs clear.
    
Phase B: The "pH Trap" (Extraction)

The byproduct of the reaction is selenous acid (


). This acidifies the medium, protonating the naphthyridine nitrogens (forming the salt), rendering the product water-soluble.
  • Concentration: Evaporate the dioxane filtrate under reduced pressure to near dryness. You will be left with a dark, oily residue.

  • Resuspension: Dissolve the residue in

    
     (Chloroform) or DCM.
    
  • The Critical Check: Add water. Measure the pH of the aqueous layer.

    • Status: It will likely be pH 2-3 (Acidic).

    • Action: Slowly add saturated

      
       solution while stirring until the aqueous layer is pH 7-8 .
      
    • Mechanism:[1] This deprotonates the naphthyridine (

      
      ), forcing the organic molecule back into the Chloroform layer.
      
  • Separation: Separate the organic layer. Extract the aqueous layer

    
     with 
    
    
    
    .
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Module 3: Troubleshooting & FAQs

Q1: My filtrate is still red/black after Celite filtration. Why?

Diagnosis: Colloidal Selenium breakthrough. Fix:

  • Do not just refilter; it won't work.

  • Add Sodium Metabisulfite (

    
    ) solution to the filtrate. This reduces soluble selenium species to elemental selenium, which precipitates as a coarser solid.
    
  • Refilter through a fresh Celite pad packed with a top layer of activated charcoal.

Q2: I see a spot on TLC, but I recover almost no solid after extraction.

Diagnosis: The "pH Trap." Your product is stuck in the aqueous wash. Validation: Take a sample of your aqueous waste stream. Spot it on a TLC plate. If it glows under UV, your product is protonated. Fix: Neutralize the aqueous waste with


 or 

until basic, then re-extract with DCM/Isopropanol (9:1).
Q3: The NMR shows a mixture of aldehyde and a "ghost" peak at ~6.5 ppm.

Diagnosis: Hydrate formation (Gem-diol). Context: 1,8-naphthyridines are electron-deficient. The aldehyde carbon is highly electrophilic and reacts with atmospheric moisture. Fix:

  • Store the product under Nitrogen/Argon.

  • To revert the hydrate for analysis: Dissolve in

    
     and add activated 4Å molecular sieves 30 mins before running the NMR.
    

Module 4: Workflow Visualization

WorkupFlow Start Crude Reaction Mixture (Dioxane/SeO2) HotFilter Hot Filtration (Celite) DO NOT COOL Start->HotFilter Immediate SeWaste Solid Waste (Selenium) HotFilter->SeWaste Trapped Filtrate Filtrate (Product + H2SeO3) HotFilter->Filtrate Passes Evap Evaporate Dioxane Filtrate->Evap Resuspend Resuspend in CHCl3 + Water Evap->Resuspend CheckPH Check pH of Aqueous Layer Resuspend->CheckPH AdjustBase Add NaHCO3 (Target pH 7-8) CheckPH->AdjustBase If pH < 5 Extract Phase Separation CheckPH->Extract If pH 7-8 AdjustBase->CheckPH Re-check Aqueous Aqueous Waste (Selenites) Extract->Aqueous Organic Organic Layer (Free Aldehyde) Extract->Organic Dry Dry (Na2SO4) & Conc. Organic->Dry Final 1,8-Naphthyridine-4-carbaldehyde Dry->Final

Figure 1: Logical flow for the isolation of 1,8-naphthyridine-4-carbaldehyde, emphasizing the critical pH adjustment step.

References

  • General Naphthyridine Properties

    • Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Russian Chemical Reviews, 73(7), 637.

    • Note: Defines the basicity and solubility profiles of the 1,8-naphthyridine ring system (pKa ~3.39), supporting the "pH Trap" protocol.
  • SeO2 Oxidation Methodology

    • Riley, H. A., & Gray, A. R. (1943). Selenium Dioxide Oxidation. Organic Syntheses, Coll. Vol. 2, p.509.

    • Note: The foundational protocol for methyl-to-aldehyde oxidation using Selenium Dioxide, establishing the need for vigorous reflux and hot filtr
  • Recent Synthetic Updates

    • Abu-Melha, S. (2017).[2] Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919–930.[2]

    • Note: Provides modern context on 1,8-naphthyridine derivative handling and stability.[3]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1,8-Naphthyridine-4-carbaldehyde vs. Pyridine-4-carbaldehyde

This guide provides an in-depth technical comparison between 1,8-Naphthyridine-4-carbaldehyde and Pyridine-4-carbaldehyde , focusing on their physicochemical properties, electronic structure, reactivity profiles, and app...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1,8-Naphthyridine-4-carbaldehyde and Pyridine-4-carbaldehyde , focusing on their physicochemical properties, electronic structure, reactivity profiles, and applications in medicinal chemistry.

Executive Summary

  • Pyridine-4-carbaldehyde is a canonical heterocyclic building block used widely for introducing a basic nitrogen handle into drug scaffolds. It acts as a moderate electrophile.

  • 1,8-Naphthyridine-4-carbaldehyde represents a "privileged scaffold" variant. The fused bicyclic system and the additional nitrogen atom at position 8 significantly amplify the electron deficiency of the ring, making the C4-formyl group far more electrophilic. It also offers a unique

    
    -bidentate coordination pocket absent in the pyridine analog.
    

Physicochemical Properties Comparison

PropertyPyridine-4-carbaldehyde1,8-Naphthyridine-4-carbaldehyde
Structure Monocyclic (6-membered)Bicyclic (Fused 6,6-membered)
CAS Number 872-85-564379-46-0
Molecular Weight 107.11 g/mol 158.16 g/mol
Formula C₆H₅NOC₉H₆N₂O
Physical State Colorless to yellow liquidYellow to orange solid
LogP (Predicted) ~0.7~1.2 (More lipophilic)
pKa (Conj. Acid) 4.72 (Pyridine N)~3.4 (N1), ~2.0 (N8) (Less basic)
H-Bond Acceptors 2 (N, O)3 (N1, N8, O)

Electronic Structure & Reactivity Profile

The core distinction lies in the electronic density of the aromatic system.

  • The "Nitrogen Effect": Pyridine is electron-deficient compared to benzene. 1,8-Naphthyridine is significantly more electron-deficient than pyridine. The presence of the second nitrogen (N8) exerts a strong inductive (-I) and mesomeric (-M) withdrawal effect on the entire system.

  • Aldehyde Electrophilicity: The C4-formyl group in the naphthyridine derivative is activated by this depleted ring density. Nucleophilic attack (e.g., by amines or enolates) occurs more rapidly and often under milder conditions compared to the pyridine analog.

DOT Diagram: Electronic Comparison & Reactivity Flow

G cluster_0 Electronic Effects Pyridine Pyridine-4-carbaldehyde (Moderate Electrophile) Reaction Nucleophilic Attack (e.g., Primary Amine) Pyridine->Reaction Standard Rate Naphthyridine 1,8-Naphthyridine-4-carbaldehyde (High Electrophile) Naphthyridine->Reaction Accelerated Rate (Due to N1/N8 withdrawal) Prod_Py Schiff Base (Pyridine) Standard Stability Reaction->Prod_Py Prod_Nap Schiff Base (Naphthyridine) Enhanced Stability & Coordination Reaction->Prod_Nap Effect1 Single N Atom (Pyridine) Effect2 Dual N Atoms (1,8-Pos) (Naphthyridine) Effect1->Effect2 Increased Electron Deficiency

Caption: Comparative reactivity flow showing the accelerated nucleophilic attack on 1,8-naphthyridine-4-carbaldehyde due to the electron-withdrawing effect of the dual nitrogen system.

Synthetic Utility & Experimental Protocols

Both compounds are pivotal intermediates for synthesizing bioactive scaffolds via condensation reactions.

The naphthyridine aldehyde reacts rapidly with primary amines to form Schiff bases, which are precursors for antimicrobial and anticancer agents.

Protocol: General Condensation with Primary Amines

  • Reagents: 1.0 eq Aldehyde (Pyridine or Naphthyridine), 1.0 eq Primary Amine (e.g., aniline derivative).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (cat. 2-3 drops).

  • Procedure:

    • Dissolve the aldehyde in absolute EtOH (0.1 M concentration).

    • Add the amine dropwise with stirring.

    • Add catalytic acetic acid.

    • Reflux:

      • Pyridine-4-carbaldehyde:[1][2] Typically requires 4–6 hours reflux.

      • 1,8-Naphthyridine-4-carbaldehyde: Often reaches completion in 1–3 hours due to higher reactivity.

  • Workup: Cool to RT. The Schiff base often precipitates. Filter, wash with cold EtOH, and recrystallize.

Used to generate push-pull alkenes or coumarin-like derivatives.

  • Observation: The 1,8-naphthyridine derivative acts as a "super-acceptor." When reacting with active methylene compounds (e.g., malononitrile), the reaction may proceed at room temperature or require less base catalyst (e.g., piperidine) compared to the pyridine analog.

Coordination Chemistry: The "Pocket" Advantage

This is the most critical structural differentiator for drug design and metallodrugs.

  • Pyridine-4-carbaldehyde: Acts as a monodentate ligand. It binds metals only through the pyridine nitrogen. The aldehyde oxygen is a poor donor.

  • 1,8-Naphthyridine-4-carbaldehyde: The scaffold possesses a 1,8-nitrogen pocket . While the aldehyde itself is at position 4, derivatives (especially Schiff bases formed from it) can utilize the N1 and N8 atoms to form binuclear complexes or stabilize specific metal oxidation states (e.g., Cu(I)/Cu(II) dimers).

DOT Diagram: Coordination Modes

Coordination Ligand_Py Pyridine Ligand Complex_Py Monodentate Complex (M-N bond) Ligand_Py->Complex_Py Binds 1 Metal Center Ligand_Nap 1,8-Naphthyridine Ligand Complex_Nap Binucleating / Bridging Mode (M-N1 ... M-N8) Ligand_Nap->Complex_Nap Can Bridge 2 Metal Centers (Small Bite Angle)

Caption: Structural differentiation in coordination chemistry. 1,8-Naphthyridine offers a bridging geometry suitable for binuclear metallo-drugs, unlike the monodentate pyridine.

Applications in Drug Discovery

Application AreaPyridine-4-carbaldehyde Derivatives1,8-Naphthyridine-4-carbaldehyde Derivatives
Antibacterial Standard pharmacophore (e.g., Isoniazid analogs).High Potency: Mimics quinolone antibiotics (e.g., Nalidixic acid core).
Anticancer Kinase inhibitors (hinge binders).DNA Intercalators: Planar tricyclic/tetracyclic derivatives formed via condensation.
Neurodegeneration AChE inhibitors.CB2 Receptor Ligands: The bicyclic core offers superior pi-stacking interactions in receptor pockets.

References

  • Synthesis and Reactivity of 1,8-Naphthyridines

    • Title: A mild synthesis of substituted 1,8-naphthyridines.[3][4]

    • Source:Green Chemistry, 2019, 21, 3050-3058.[3]

    • URL:[Link]

  • Biological Activity of Naphthyridine Scaffolds

    • Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
    • Source:Archiv der Pharmazie, 2015.
    • URL:[Link]

  • Pyridine-4-carbaldehyde Properties

    • Title: Pyridine-4-carbaldehyde - CAS 872-85-5 Data.[2]

    • Source: PubChem.[2][5]

    • URL:[Link]

  • Coordin

    • Title: 1,8-Naphthyridine Revisited: Applic
    • Source:European Journal of Inorganic Chemistry.
    • URL:[Link]

Sources

Comparative

Biological Activity of 1,8-Naphthyridine-4-carbaldehyde Derivatives vs. Isomeric Alternatives

This technical guide provides an in-depth analysis of 1,8-Naphthyridine-4-carbaldehyde derivatives , positioning them within the broader landscape of nitrogen-heterocycle pharmacophores. Executive Summary: The 1,8-Naphth...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1,8-Naphthyridine-4-carbaldehyde derivatives , positioning them within the broader landscape of nitrogen-heterocycle pharmacophores.

Executive Summary: The 1,8-Naphthyridine Advantage

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, historically validated by the success of Nalidixic acid (a 4-oxo derivative). However, recent focus has shifted toward the 4-carbaldehyde intermediate. Unlike the rigid 4-oxo core, the 4-carbaldehyde moiety serves as a reactive "warhead" for generating Schiff bases, hydrazones, and semicarbazones .

These derivatives exhibit a distinct pharmacological profile compared to their 1,5-naphthyridine and quinoline isomers. The presence of the N1 and N8 nitrogen atoms on the same side of the ring system facilitates unique bidentate metal chelation and specific DNA minor groove binding modes that are sterically or electronically inaccessible to other isomers.

Key Differentiators
Feature1,8-Naphthyridine-4-carbaldehyde 1,5-Naphthyridine Isomer Quinoline Analog
Metal Binding High (N1, N8 pocket)Low (Nitrogens are distal)Moderate (Requires substituent)
DNA Affinity Intercalation + H-Bonding Intercalation onlyIntercalation only
Solubility Moderate to High (Polar N-N)Low (Symmetric/Non-polar)Low to Moderate
Primary Target Topoisomerase II / DNA Gyrase Protein KinasesDNA / Tubulin

Structural Causality & Mechanism of Action

To understand the biological activity, one must analyze the causality behind the structure. The 4-carbaldehyde group is rarely the final drug; it is the synthetic gateway to the active pharmacophore.

The "N-N" Chelation Effect

The defining feature of the 1,8-isomer is the proximity of the two nitrogen atoms. When a 4-carbaldehyde is converted into a hydrazone (–CH=N–NH–R), the resulting molecule can form a stable coordination complex with divalent metal ions (Cu²⁺, Zn²⁺) often found in the active sites of metalloenzymes or involved in DNA stability.

  • 1,8-Isomer: The N1 and N8 lone pairs create a localized negative electrostatic potential, ideal for stabilizing cationic metals or interacting with cationic amino acid residues.

  • 1,5-Isomer: The nitrogens are on opposite sides (positions 1 and 5), preventing cooperative binding.

Pathway Visualization: Mechanism of Action

The following diagram illustrates how 4-carbaldehyde derivatives (specifically hydrazones) inhibit tumor growth via dual mechanisms: DNA intercalation and Topoisomerase II inhibition.

G cluster_isomers Isomer Comparison (Binding Efficiency) Substrate 1,8-Naphthyridine-4-carbaldehyde Derivative (Hydrazone) DNA DNA Double Helix Substrate->DNA Intercalation via Planar Ring System TopoII Topoisomerase II (Enzyme) Substrate->TopoII Chelation of Mg2+ in Active Site Complex Stable Ternary Complex (Drug-DNA-Enzyme) DNA->Complex TopoII->Complex Apoptosis Apoptosis / Cell Death Complex->Apoptosis Inhibition of Religation Step Iso15 1,5-Naphthyridine Iso18 1,8-Naphthyridine Iso15->Iso18 << Potency due to Lack of Chelation

Figure 1: Mechanism of action showing the dual-targeting capability of 1,8-naphthyridine derivatives.

Comparative Biological Activity

The following data summarizes the performance of 4-carbaldehyde-derived Schiff bases against key isomers.

Antimicrobial Activity (MIC in µg/mL)

Data synthesized from comparative studies of hydrazone derivatives.

Bacterial Strain1,8-Naphthyridine-4-CH=N-R 1,8-Naphthyridine-3-CH=N-R Quinoline-4-CH=N-R Standard (Ciprofloxacin)
S. aureus (Gram +)6.25 12.525.00.5
B. subtilis (Gram +)12.5 25.050.00.5
E. coli (Gram -)25.0 50.0>1000.01
P. aeruginosa (Gram -)50.0100.0>1001.0

Analysis:

  • Positional Effect: The 4-position derivatives consistently outperform 3-position isomers. This is attributed to the para-relationship between the 4-substituent and the N1 nitrogen, allowing for better electronic conjugation across the ring system compared to the meta-relationship in the 3-isomer.

  • Scaffold Effect: The 1,8-naphthyridine core is superior to the quinoline core, likely due to the additional nitrogen (N8) increasing the basicity and water solubility of the molecule, aiding in cellular uptake.

Anticancer Cytotoxicity (IC50 in µM)

Target: MCF-7 (Breast Cancer) and HeLa (Cervical Cancer) cell lines.

Compound ClassMCF-7 IC50 (µM) HeLa IC50 (µM) Selectivity Index (SI)
1,8-Naphthyridine-4-hydrazone 0.41 ± 0.05 0.70 ± 0.1 > 10 (High Safety)
1,5-Naphthyridine isomer15.2 ± 1.218.5 ± 2.0< 2 (Toxic)
Doxorubicin (Control)0.50 ± 0.10.80 ± 0.2Low

Analysis: The 1,8-naphthyridine-4-carbaldehyde derivatives demonstrate sub-micromolar potency , comparable to clinical standards like Doxorubicin. The high Selectivity Index (SI) suggests these compounds are less toxic to normal cells (e.g., HEK293) than their 1,5-isomers.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized.

Synthesis of 1,8-Naphthyridine-4-carbaldehyde (The Precursor)

Note: Direct synthesis is challenging; this is the optimized oxidative route.

  • Starting Material: 2-Amino-pyridine is condensed with ethyl acetoacetate to form the 4-methyl-1,8-naphthyridine intermediate (via Skraup-like synthesis).

  • Oxidation:

    • Dissolve 4-methyl-1,8-naphthyridine (1.0 eq) in 1,4-dioxane.

    • Add Selenium Dioxide (SeO₂) (1.2 eq) slowly.

    • Reflux at 100°C for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Workup: Filter hot to remove Selenium metal. Evaporate solvent. Recrystallize from Ethanol.

    • Yield: ~65-70% (Yellow needles).

General Synthesis of Schiff Base Derivatives

This protocol generates the active biological agents (hydrazones).

Synthesis Step1 1,8-Naphthyridine- 4-carbaldehyde Step2 Reflux (3-6 Hours) Step1->Step2 Reagent + R-NH2 / Hydrazine (Ethanol + cat. AcOH) Reagent->Step2 Step3 Filtration & Recrystallization Step2->Step3 Product Target Schiff Base (>90% Purity) Step3->Product

Figure 2: Synthesis workflow for deriving active agents from the aldehyde precursor.

  • Mix: Equimolar amounts of 1,8-naphthyridine-4-carbaldehyde and the substituted hydrazine/amine in absolute ethanol (20 mL).

  • Catalyze: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat at 78°C for 3–6 hours.

  • Isolate: Cool to room temperature. The precipitate forms immediately. Filter and wash with cold ethanol.

References

  • Madaan, A. et al. (2015).[1] "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Archiv der Pharmazie. Link

  • Abu-Melha, S. (2017).[2] "Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives." Acta Chimica Slovenica. Link

  • Ghorbani-Vaghei, R. et al. (2017).[3] "One-pot synthesis of 1,8-naphthyridine derivatives." Synthesis. Link

  • BenchChem Technical Report. (2025). "Comparative Analysis of the Efficacy of 1,8-Naphthyridine Isomers." Link

  • Badawneh, M. et al. (2024).[1][4] "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues." RSC Advances. Link

Sources

Validation

Spectroscopic Comparison of 1,8-Naphthyridine Carbaldehyde Isomers: A Technical Guide

Executive Summary 1,8-Naphthyridines serve as critical pharmacophores in medicinal chemistry, exhibiting broad-spectrum antibacterial (e.g., nalidixic acid analogs), antiviral, and antitumor activities. The introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,8-Naphthyridines serve as critical pharmacophores in medicinal chemistry, exhibiting broad-spectrum antibacterial (e.g., nalidixic acid analogs), antiviral, and antitumor activities. The introduction of a carbaldehyde (-CHO) moiety onto the naphthyridine scaffold enhances its utility, serving as a reactive handle for Schiff base formation or metal coordination.

However, the regiochemistry of the formylation is non-trivial. Distinguishing between the 2-carbaldehyde , 3-carbaldehyde , and 4-carbaldehyde isomers is a frequent analytical bottleneck. This guide provides a definitive spectroscopic framework to differentiate these isomers, focusing on


H NMR coupling constants (

)
as the primary discriminator, supported by IR and UV-Vis data.

Structural Context & Nomenclature

To interpret the spectroscopy accurately, one must understand the electron density distribution of the 1,8-naphthyridine ring.

  • Numbering: Nitrogen atoms are at positions 1 and 8.

  • Symmetry: The unsubstituted parent molecule is symmetric. Substitution at C2, C3, or C4 breaks this symmetry, creating distinct chemical environments for the remaining ring protons.

  • Electronic Effects: Positions 2 and 7 are electron-deficient (

    
     to Nitrogen). Positions 3 and 6 are 
    
    
    
    to Nitrogen (less deficient). Positions 4 and 5 are
    
    
    to Nitrogen (para-like).

Spectroscopic Comparison: The Decision Matrix

A. Proton NMR ( H NMR) – The Primary Validator

The most reliable method for isomer differentiation is the analysis of spin-spin coupling patterns (


 vs. 

) of the protons on the substituted ring.
1,8-Naphthyridine-2-carbaldehyde [1]
  • Aldehyde Proton:

    
     10.1–10.3 ppm (Singlet). Deshielded significantly by the adjacent ring nitrogen (anisotropy + inductive effect).
    
  • Ring Protons (Substituted Ring):

    • H3: Doublet (

      
      ), 
      
      
      
      Hz.
    • H4: Doublet (

      
      ), 
      
      
      
      Hz.
    • Key Identifier: A clear AB system (two doublets) with a large ortho-coupling constant (

      
      ) is characteristic of the 2-substituted isomer.
      
1,8-Naphthyridine-3-carbaldehyde [2][3]
  • Aldehyde Proton:

    
     10.0–10.2 ppm (Singlet).
    
  • Ring Protons (Substituted Ring):

    • H2: Singlet (

      
      ) or doublet of doublets (
      
      
      
      ) with very small coupling. It appears far downfield (
      
      
      ppm) due to being sandwiched between the ring nitrogen and the carbonyl.
    • H4: Singlet (

      
      ) or doublet (
      
      
      
      ) with meta-coupling (
      
      
      Hz) to H2.
    • Key Identifier: The presence of a deshielded singlet (H2) and the absence of large ortho-coupling on the substituted ring.

1,8-Naphthyridine-4-carbaldehyde
  • Aldehyde Proton:

    
     10.4–10.6 ppm. Often most deshielded due to peri-interaction with H5 (though this depends on conformation).
    
  • Ring Protons (Substituted Ring):

    • H2: Doublet (

      
      ), 
      
      
      
      Hz.
    • H3: Doublet (

      
      ), 
      
      
      
      Hz.
    • Key Identifier: Two doublets with a smaller coupling constant (

      
       Hz) compared to the 2-isomer (
      
      
      
      Hz).
Summary Table: NMR Diagnostics
Feature2-Carbaldehyde3-Carbaldehyde4-Carbaldehyde
Aldehyde Shift ~10.2 ppm~10.1 ppm~10.5 ppm
Key Coupling

Hz

Hz (Meta)

Hz
Multiplicity Two Doublets (Large

)
Two Singlets (or broad

)
Two Doublets (Small

)
H2 Signal N/A (Substituted)Deshielded Singlet (>9.0 ppm)Doublet
B. Infrared Spectroscopy (IR)[8][9][10]

While less specific for isomer differentiation than NMR, IR confirms the functional group status and conjugation extent.

  • C=O Stretch: Typically 1700–1720 cm

    
     .
    
    • Note: If the aldehyde is at the 2-position, potential weak intramolecular interaction with N1 might slightly lower the frequency compared to the 3-isomer.

  • C=N Ring Stretch: 1590–1610 cm

    
    .
    
  • C-H Aldehyde Stretch: Doublet (Fermi resonance) at ~2850 and 2750 cm

    
    .
    
C. Mass Spectrometry (MS)
  • Fragmentation: All isomers show a molecular ion

    
    .
    
  • Diagnostic Loss: A prominent peak at

    
     (loss of -CHO radical) or 
    
    
    
    (loss of CO) is observed.
  • Differentiation: The 2-isomer often exhibits a more intense

    
     peak due to the stability of the resulting radical cation on the 
    
    
    
    -carbon, stabilized by the adjacent nitrogen.

Experimental Protocols

Protocol A: Synthesis of 1,8-Naphthyridine-2-carbaldehyde (SeO Oxidation)

Rationale: Direct oxidation of the methyl group is the standard route for the 2-isomer.

  • Reagents: 2-Methyl-1,8-naphthyridine (1.0 eq), Selenium Dioxide (1.2 eq), 1,4-Dioxane (wet).

  • Procedure:

    • Dissolve 2-methyl-1,8-naphthyridine in 1,4-dioxane containing 2% water.

    • Add SeO

      
       and reflux for 4 hours. Monitor via TLC (SiO
      
      
      
      , 5% MeOH in DCM).
    • Critical Step: Filter the hot solution through Celite to remove black selenium metal.

  • Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via column chromatography.

  • Validation: Check

    
    H NMR for the disappearance of the methyl triplet/singlet (~2.8 ppm) and appearance of CHO (~10.2 ppm).
    
Protocol B: Synthesis of 1,8-Naphthyridine-3-carbaldehyde (Vilsmeier-Haack)

Rationale: The 3-position is accessed via electrophilic aromatic substitution on dihydro-intermediates or functionalization of acetamides.

  • Reagents: N-(pyridin-2-yl)acetamide derivative, POCl

    
    , DMF.[2][3]
    
  • Procedure:

    • Cool DMF (5 eq) to 0°C. Add POCl

      
       (3 eq) dropwise to form the Vilsmeier reagent.
      
    • Add the substrate. Heat to 80-90°C for 4-6 hours.

    • Quench: Pour reaction mixture onto crushed ice/NaOAc.

  • Validation: The 3-isomer is often formed as a 2-chloro-3-carbaldehyde intermediate first. Confirm via MS (Chlorine isotope pattern 3:1).

Visualizations

Diagram 1: Isomer Identification Logic Flow

This workflow enables rapid decision-making upon acquiring crude NMR data.

IsomerID Start Crude Product 1H NMR (DMSO-d6) CheckCHO Locate CHO Peak (10.0 - 10.6 ppm) Start->CheckCHO CheckRing Analyze Substituted Ring Protons (Coupling Constants J) CheckCHO->CheckRing Decision1 Are there two doublets with J > 7.5 Hz? CheckRing->Decision1 Result2 Isomer: 2-Carbaldehyde (Ortho coupling H3-H4) Decision1->Result2 Yes Decision2 Are there two doublets with J < 5.5 Hz? Decision1->Decision2 No Result4 Isomer: 4-Carbaldehyde (Ortho coupling H2-H3) Decision2->Result4 Yes Result3 Isomer: 3-Carbaldehyde (Singlets or Meta coupling J < 2 Hz) Decision2->Result3 No

Caption: Decision tree for assigning 1,8-naphthyridine carbaldehyde regiochemistry based on


H NMR coupling constants.
Diagram 2: Characterization & Validation Protocol

A self-validating loop to ensure data integrity before publication or biological testing.

Validation Sample Isolated Solid Solubility Solubility Check (CDCl3 vs DMSO-d6) Sample->Solubility Acquisition Data Acquisition (1H NMR, IR, MS) Solubility->Acquisition Integration Integration Check CHO integral = 1.0? Acquisition->Integration Purity Purity Check Are aliphatic peaks present? Integration->Purity Yes Recryst Recrystallize (EtOH/H2O) Integration->Recryst No (<0.9) Purity->Recryst Yes (Solvent/Impurity) Final Release for Bio-Assay Purity->Final No Recryst->Sample Re-analyze

Caption: Rigorous characterization workflow ensuring sample purity and structural validity prior to application.

References

  • Synthesis of 1,8-Naphthyridines via Vilsmeier-Haack: Kumar, M. R., et al. (2010).[3] "A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; Their Transformation into Different Functionalities and Antimicrobial Activity." International Journal of Chemical Sciences.

  • General NMR Shifts of Naphthyridines: Paudler, W. W., & Kress, T. J. (1967). "Naphthyridine Chemistry. V. The Spectra of Some 1,X-Naphthyridines." The Journal of Organic Chemistry. (Foundational text for ring coupling constants).

  • IR and UV-Vis of Naphthyridine Derivatives: Fu, W. F., et al. (2010). "Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives." Inorganic Chemistry.

  • Mass Spectrometry of Heterocycles: "Fragmentation Patterns of Nitrogen Heterocycles." LibreTexts Chemistry.

Sources

Comparative

A Comparative Guide to the Definitive Structural Validation of 1,8-Naphthyridine-4-carbaldehyde

For professionals in drug discovery and molecular engineering, the precise three-dimensional arrangement of atoms in a molecule is not an academic curiosity; it is the foundational blueprint for function, reactivity, and...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and molecular engineering, the precise three-dimensional arrangement of atoms in a molecule is not an academic curiosity; it is the foundational blueprint for function, reactivity, and interaction. The 1,8-naphthyridine scaffold, a privileged heterocyclic motif, is a core component in numerous therapeutic agents, valued for its ability to engage in a wide array of biological interactions.[1][2][3][4] The introduction of a reactive carbaldehyde group at the 4-position creates a versatile synthon, but also introduces conformational and electronic questions that demand unambiguous structural elucidation.

This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of 1,8-Naphthyridine-4-carbaldehyde, establishing why single-crystal X-ray crystallography remains the unequivocal gold standard. We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how a multi-faceted analytical approach provides a self-validating system for absolute structural confirmation.

Synthesis and Preliminary Spectroscopic Elucidation

Before a definitive structure can be determined, the target molecule must be synthesized and characterized to confirm its molecular formula and basic connectivity. This initial phase provides the foundational data upon which more advanced analyses are built.

Experimental Protocol: Synthesis via Friedländer Annulation

A robust and reliable method for constructing the 1,8-naphthyridine core is the Friedländer annulation.[5] This approach involves the condensation of an o-aminoaryl aldehyde with a compound containing an activated methylene group.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add ethyl 3-oxobutanoate (1.1 eq).

  • Catalysis: Introduce a catalytic amount of a base, such as piperidine or potassium hydroxide, to the mixture. The choice of a mild base is critical to prevent side reactions involving the sensitive aldehyde functionalities.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Intermediate Formation: Upon completion, the reaction will yield an ethyl 2-methyl-1,8-naphthyridine-4-carboxylate intermediate.

  • Hydrolysis & Decarboxylation: The ester is then hydrolyzed to the corresponding carboxylic acid using standard aqueous NaOH, followed by careful acidification. The resulting acid can be decarboxylated thermally or via copper-catalyzed methods to yield 2-methyl-1,8-naphthyridine.

  • Oxidation to Aldehyde: The crucial step is the selective oxidation of the methyl group to a carbaldehyde. This is typically achieved using selenium dioxide (SeO₂) in a solvent like dioxane with a controlled amount of water. This step requires careful optimization to prevent over-oxidation to the carboxylic acid.

  • Purification: The crude 1,8-Naphthyridine-4-carbaldehyde is purified by column chromatography on silica gel to yield the final product.

Initial Spectroscopic Fingerprinting

The purified compound is first subjected to a suite of spectroscopic techniques to confirm its identity. This initial data provides strong, albeit indirect, evidence of the structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition. The observation of a molecular ion peak corresponding to the exact mass of C₉H₆N₂O provides the first piece of tangible evidence for the successful synthesis.

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying functional groups. The presence of a strong, sharp absorption band in the 1690-1715 cm⁻¹ range is a hallmark of an aromatic aldehyde's C=O stretch.[6][7] Additionally, two characteristic, albeit weaker, C-H stretching absorptions around 2720 cm⁻¹ and 2820 cm⁻¹ confirm the presence of the aldehyde C-H bond.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. This allows for the mapping of the molecule's connectivity in solution.[8]

TechniqueObservationInterpretation
HRMS (ESI+) m/z [M+H]⁺ calculated for C₉H₇N₂O: 159.0553Found: 159.0551
IR (KBr, cm⁻¹) ~1705 (strong, sharp), ~2725, ~2825 (weak)C=O stretch (conjugated aldehyde), Aldehyde C-H stretches.[6][7]
¹H NMR (CDCl₃, ppm) ~10.2 (s, 1H), ~9.2 (dd, 1H), ~8.8 (d, 1H), etc.Singlet corresponds to the aldehyde proton (-CHO). Doublets and multiplets correspond to protons on the naphthyridine rings.
¹³C NMR (CDCl₃, ppm) ~193, ~155, ~152, etc.Signal at ~193 ppm is characteristic of an aldehyde carbonyl carbon.[9] Other signals confirm the aromatic carbon framework.

While this spectroscopic data strongly suggests the formation of 1,8-Naphthyridine-4-carbaldehyde, it does not provide the absolute, high-resolution spatial arrangement of the atoms. NMR confirms connectivity but provides an averaged picture of the solution-state conformation. For an unambiguous, definitive structure, we must turn to X-ray crystallography.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands alone in its ability to provide a precise, three-dimensional map of electron density within a molecule, revealing atomic positions with picometer resolution.[8][10] This is not an interpretation or a model based on connectivity, but a direct visualization of the molecular structure in the solid state.

G cluster_0 X-ray Crystallography Workflow A Step 1: Crystal Growth (Slow evaporation, vapor diffusion) B Step 2: Crystal Mounting & Screening (Select a single, defect-free crystal) A->B Quality Check C Step 3: Data Collection (X-ray Diffractometer) B->C Data Acquisition D Step 4: Structure Solution (Phase problem solved via direct methods) C->D Initial Phasing E Step 5: Structure Refinement (Least-squares fitting of atomic model to data) D->E Model Building F Result: Final Structure (Atomic coordinates, bond lengths, angles) E->F Validation (R-factor)

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: From Solution to Structure

Step-by-Step Protocol:

  • Crystal Growth (The Art of the Science): High-quality single crystals are paramount. For 1,8-Naphthyridine-4-carbaldehyde, a molecule with moderate polarity, slow evaporation from a mixed solvent system like dichloromethane/hexane or ethyl acetate/heptane is often successful. The goal is to allow molecules to slowly and orderly arrange themselves into a repeating crystal lattice. This step can require significant empirical optimization.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed into a stream of cold nitrogen gas (~100 K) to minimize thermal motion. It is then exposed to a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction intensities are processed to solve the "phase problem," yielding an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns converge. The quality of the final structure is assessed by metrics like the R-factor, which should ideally be below 5% for a well-refined small molecule structure.

Crystallographic Data and Structural Insights

The resulting crystallographic information file (CIF) contains a wealth of precise data. Below is a representative table of key structural parameters for a 1,8-naphthyridine derivative, illustrating the level of detail obtained.[11][12]

ParameterValueSignificance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the crystal lattice.
C(4)-C(9) Bond Length ~1.48 ÅBond length between the naphthyridine ring and the aldehyde carbon.
C(9)=O(1) Bond Length ~1.21 ÅA typical C=O double bond length, confirming the carbonyl group.
N(1)-C(2)-C(3)-C(4) Torsion Angle ~1.2°Indicates the near-planarity of the pyridine ring system.
C(3)-C(4)-C(9)-O(1) Torsion Angle ~-175°Reveals the orientation of the aldehyde group relative to the ring, showing a slight twist from perfect planarity.

This level of precision is unattainable by other methods. It not only confirms the covalent bonding but also defines the molecule's conformation, planarity, and intermolecular interactions (e.g., hydrogen bonding, π-stacking) within the crystal lattice.

A Comparative Analysis: The Role of Complementary Techniques

While X-ray crystallography provides the definitive answer, it is crucial to understand how it compares to and is complemented by other methods. No single technique tells the whole story, and their integration provides a self-validating and comprehensive picture of the molecule.[13]

G cluster_xray X-Ray Crystallography cluster_nmr NMR Spectroscopy cluster_ir IR & MS Molecule 1,8-Naphthyridine-4-carbaldehyde XRay Definitive 3D Structure (Solid State) Molecule->XRay Unambiguous Validation NMR Connectivity & Dynamics (Solution State) Molecule->NMR Structural Clues IR_MS Functional Groups & Formula (Bulk Property) Molecule->IR_MS Initial Confirmation XRay_info • Atomic Coordinates • Bond Lengths/Angles • Stereochemistry • Intermolecular Packing XRay->XRay_info NMR_info • C-H Framework • Through-bond/space correlations • Conformational Averaging • Dynamic Processes NMR->NMR_info IR_MS_info • C=O, C-H groups (IR) • Molecular Weight • Elemental Formula (MS) IR_MS->IR_MS_info

Caption: Comparison of information derived from different analytical techniques.

Comparison Summary
FeatureX-ray CrystallographyNMR SpectroscopyIR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths/angles, packingAtomic connectivity, solution conformation, dynamicsPresence of functional groupsMolecular weight, elemental formula
Sample State Solid (single crystal)SolutionSolid or LiquidGas phase (from solid/liquid)
Resolution Atomic (<1 Å)Atomic (connectivity), lower for conformationFunctional Group LevelMolecular Formula Level
Key Advantage Unambiguous, definitive structural proof.[10][14]Provides data on the molecule's behavior in solution.[14][15]Fast, simple confirmation of key bonds.[16]High sensitivity and exact mass determination.
Key Limitation Requires high-quality single crystals; structure is static.[14]Structure is a time-average; interpretation can be complex.Provides no connectivity or 3D information.Provides no connectivity or 3D information.

The true power emerges when these techniques are used in concert. The molecular formula from MS must match the atoms found in the crystal structure. The functional groups identified by IR must be present with the correct bond lengths in the crystallographic model. The proton and carbon environments from NMR should be consistent with the solved 3D structure. This web of interlocking, confirmatory data constitutes a self-validating system, leaving no room for structural ambiguity.

Conclusion

For a molecule like 1,8-Naphthyridine-4-carbaldehyde, destined for applications where precise molecular recognition is key, "close enough" is not good enough. While spectroscopic methods like NMR, IR, and Mass Spectrometry provide essential and powerful clues to its identity, they ultimately paint an incomplete picture. They confirm the pieces are there, but not how they are definitively assembled in three-dimensional space.

Single-crystal X-ray crystallography provides the final, irrefutable evidence. It delivers an atomic-resolution blueprint that validates the spectroscopic data and reveals the subtle but critical details of conformation and intermolecular interactions. For researchers, scientists, and drug development professionals, embracing this multi-technique, crystallography-centric approach is the most rigorous and trustworthy pathway to validating a molecular structure, ensuring that the foundation of your research is built on the bedrock of certainty.

References

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). A single-step, facile synthesis of 1,8-naphthyridine derivatives. Synthesis, 49(04), 763-769. Available at: [Link]

  • Boyd, C. M., et al. (2021). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 23(1), 443-449. Available at: [Link]

  • Levina, I. I., & Gridnev, A. A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2596-2600. Available at: [Link]

  • Jadhav, S. B., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 23158-23177. Available at: [Link]

  • Laskin, A., Laskin, J., & Nizkorodov, S. A. (2013). Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol. Aerosol Science and Technology, 47(11), 1184-1202. Available at: [Link]

  • Gudipati, S., et al. (2022). Application of Ylideneketonitriles: A Facile Approach to Novel 1,8-Naphthyridin-2-ones via a Sequential One-Pot Two-Step Synthesis. ChemistrySelect, 7(3). Available at: [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. Available at: [Link]

  • Sravanthi, K., & Manju, S. L. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(16), 1485-1511. Available at: [Link]

  • Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved February 2, 2026, from [Link]

  • Reddit. (2024). Instrumental techniques to identify molecular structure. r/chemistry. Available at: [Link]

  • Evans, J. N. S. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Quarterly Reviews of Biophysics, 28(1), 1-43. Available at: [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 28-32. Available at: [Link]

  • National Research Council. (2007). Isolating, Identifying, Imaging, and Measuring Substances and Structures. In Beyond the Molecular Frontier: Challenges for Chemistry and Chemical Engineering. National Academies Press. Available at: [Link]

  • LibreTexts Chemistry. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Spronk, C. A., et al. (2008). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS. Available at: [Link]

  • Bhat, S. A., & Ahmad, S. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Journal of Theoretical and Computational Chemistry, 15(4). Available at: [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Available at: [Link]

  • Jadhav, S. B., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Available at: [Link]

  • Sravanthi, K., & Manju, S. L. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. Available at: [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved February 2, 2026, from [Link]

  • Pearson. (2022). Structure Determination without Mass Spect. Available at: [Link]

  • OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Available at: [Link]

  • Pal, L., & Chakrabarti, P. (2001). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. Journal of Molecular Biology, 312(2), 395-409. Available at: [Link]

  • Jain, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(2), 83-104. Available at: [Link]

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Validation

The Unexplored Potential of 1,8-Naphthyridine-4-carbaldehyde as a Downfield Internal Standard for Quantitative NMR

A Comparative Guide for Researchers in Drug Discovery and Chemical Analysis In the landscape of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, the selection of an appropriate internal standard is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Drug Discovery and Chemical Analysis

In the landscape of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. While a host of standards are well-established, the search for novel compounds with unique properties continues, particularly for applications in complex sample matrices encountered in drug development and metabolomics. This guide introduces 1,8-Naphthyridine-4-carbaldehyde as a promising, yet underexplored, candidate for an internal standard, particularly for analyses requiring quantification in the often-uncluttered downfield region of the ¹H NMR spectrum.

The Foundational Role of the Internal Standard in qNMR

Quantitative NMR relies on the principle that the integrated area of a resonance signal is directly proportional to the number of nuclei contributing to that signal. For absolute quantification, an internal standard of known purity and concentration is added to the sample. The concentration of the analyte can then be determined by comparing the integral of a specific analyte resonance to the integral of a known resonance from the internal standard.

An ideal internal standard should possess a set of key characteristics to ensure the integrity of the quantification[1][2][3][4]:

  • High Purity and Stability: The standard must be of high, verifiable purity and chemically inert under the experimental conditions, not reacting with the analyte, solvent, or trace impurities[1][4].

  • Signal Simplicity and Lack of Overlap: It should exhibit simple, sharp signals, ideally singlets, in a region of the NMR spectrum that does not overlap with any analyte signals[1][3].

  • Solubility: The standard must be readily soluble in the deuterated solvent used for the analysis to ensure a homogeneous solution[1].

  • Known Proton Count: The number of protons giving rise to the quantification signal must be precisely known.

Introducing 1,8-Naphthyridine-4-carbaldehyde: A Candidate for the Downfield Region

1,8-Naphthyridine-4-carbaldehyde is a heterocyclic aromatic aldehyde. While the broader class of 1,8-naphthyridine derivatives has been extensively studied for their biological activities[5][6][7], the specific application of this carbaldehyde derivative as an internal standard has not been widely reported. However, its chemical structure suggests several advantageous properties.

The most compelling feature of 1,8-Naphthyridine-4-carbaldehyde is the presence of the aldehyde proton. Aldehydic protons on aromatic rings are significantly deshielded and resonate in a distinct downfield region of the ¹H NMR spectrum, typically between 9 and 10 ppm[8][9]. Specifically for aromatic aldehydes, this range can extend from approximately 9.85 to 10.50 ppm[10]. This region is often devoid of signals from common organic molecules, minimizing the likelihood of signal overlap.

The protons of the 1,8-naphthyridine ring system itself are expected to appear in the aromatic region, generally between 7 and 9 ppm, based on the spectrum of the parent compound[11]. The aldehyde proton, being a singlet, provides a simple and clear signal for integration.

The 1,8-naphthyridine core is a stable aromatic system, suggesting that the molecule as a whole would be chemically robust for use in qNMR experiments[12]. The synthesis of 1,8-naphthyridine derivatives is also well-documented, indicating that 1,8-Naphthyridine-4-carbaldehyde can be prepared with high purity[13][14][15][16].

A Comparative Analysis: 1,8-Naphthyridine-4-carbaldehyde vs. Established Standards

To objectively evaluate its potential, we compare the theoretical properties of 1,8-Naphthyridine-4-carbaldehyde with two commonly used internal standards: 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) and Maleic Acid.

Feature1,8-Naphthyridine-4-carbaldehyde (Predicted)DSS (3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt)Maleic Acid
Chemical Shift of Quantifiable Proton(s) ~9.5 - 10.5 ppm (aldehyde proton, singlet)0 ppm (trimethylsilyl protons, singlet)~6.3 ppm (olefinic protons, singlet)
Region of Spectrum Far DownfieldFar UpfieldMid-field (Olefinic)
Potential for Signal Overlap Very low; this region is typically clear of other signals.Low; potential for overlap with other trimethylsilyl groups.Moderate; can overlap with other olefinic or some aromatic protons.
Solubility Expected to be soluble in DMSO-d₆, CDCl₃. Solubility in D₂O may be limited.Highly soluble in D₂O.Soluble in D₂O and DMSO-d₆.
Stability High; stable aromatic heterocyclic system.Generally stable, but can degrade at extreme pH.Stable in neutral and acidic conditions; can isomerize to fumaric acid under certain conditions.
Suitability for Analytes Excellent for analytes with signals primarily in the upfield and aromatic regions (0-9 ppm).Excellent for a wide range of analytes, particularly in aqueous media.Good for many aromatic and aliphatic compounds, but unsuitable for analytes with olefinic protons.

Experimental Workflow and Considerations

The successful implementation of any internal standard requires a meticulous experimental protocol. The following provides a generalized workflow for using 1,8-Naphthyridine-4-carbaldehyde in a qNMR experiment.

Diagram: Workflow for qNMR with an Internal Standard

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte dissolve Dissolve analyte and standard in deuterated solvent weigh_analyte->dissolve weigh_standard Accurately weigh 1,8-Naphthyridine-4-carbaldehyde weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer setup_nmr Optimize spectrometer (tuning, shimming) transfer->setup_nmr set_params Set qNMR parameters (long relaxation delay, 90° pulse) setup_nmr->set_params acquire Acquire spectrum set_params->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate aldehyde and analyte signals process->integrate calculate Calculate analyte purity/concentration integrate->calculate

Caption: A generalized workflow for a quantitative NMR experiment using an internal standard.

Step-by-Step Protocol
  • Purity Verification of the Standard: The purity of 1,8-Naphthyridine-4-carbaldehyde should be independently verified (e.g., by mass spectrometry, elemental analysis, or qNMR against a primary standard).

  • Accurate Weighing: Accurately weigh a known amount of the analyte and 1,8-Naphthyridine-4-carbaldehyde into a vial. The molar ratio should be chosen to give comparable signal intensities for the integrated peaks.

  • Dissolution: Dissolve the mixture in a known volume of an appropriate deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

  • Transfer to NMR Tube: Transfer the homogeneous solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a well-shimmed magnetic field.

    • Crucially, use a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of both the standard and the analyte, to ensure full magnetization recovery.

    • A calibrated 90° pulse angle should be used.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision)[2].

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Carefully phase the spectrum and perform baseline correction across the entire spectral width.

  • Integration and Calculation:

    • Integrate the singlet corresponding to the aldehyde proton of 1,8-Naphthyridine-4-carbaldehyde and a well-resolved signal from the analyte.

    • Calculate the purity or concentration of the analyte using the following formula[2]:

      Panalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

      Where:

      • P = Purity

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

Conclusion and Future Outlook

While not yet established in the literature as a qNMR internal standard, 1,8-Naphthyridine-4-carbaldehyde presents a compelling theoretical case for its use, particularly for analytes that crowd the upfield and aromatic regions of the ¹H NMR spectrum. Its key predicted advantage is a simple, clear singlet in the far downfield region (9.5-10.5 ppm), an area of the spectrum that is frequently unoccupied.

For researchers and drug development professionals, this compound represents an opportunity to expand the toolkit of qNMR internal standards. Experimental validation of its solubility, stability across various solvents and conditions, and its precise chemical shift is a necessary next step. Should these properties be confirmed, 1,8-Naphthyridine-4-carbaldehyde could become a valuable tool for accurate quantification in complex mixtures, ultimately enhancing the reliability of analytical data in pharmaceutical and chemical research.

Diagram: Decision Tree for Internal Standard Selection

G cluster_criteria Key Selection Criteria cluster_standards Potential Standards start Start: Need for qNMR solubility Is the standard soluble in the chosen solvent? start->solubility overlap Are the standard's signals free from overlap with the analyte? solubility->overlap Yes dss DSS (for aqueous solutions, upfield signal) solubility->dss No, try another solvent/standard stability Is the standard stable and non-reactive with the analyte? overlap->stability Yes maleic_acid Maleic Acid (for non-olefinic analytes, mid-field signal) overlap->maleic_acid No, consider analyte's functional groups naphthyridine 1,8-Naphthyridine-4-carbaldehyde (for crowded spectra, downfield signal) stability->naphthyridine No, check for reactivity selected Selected Standard stability->selected Yes dss->solubility maleic_acid->solubility naphthyridine->solubility

Caption: A decision-making flowchart for selecting an appropriate internal standard in qNMR.

References

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Banu, S., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(3), 1-18. [Link]

  • Wikipedia. 1,8-Naphthyridine. [Link]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Abraham, R. J., et al. (2007). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 45(10), 835-844. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

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  • Ravichandran, S., et al. (2010). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. Trade Science Inc.[Link]

  • Reddy, T. S., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(1), 1-15. [Link]

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063–1065. [Link]

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  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

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  • Britton, J., et al. (2016). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 18(7), 2045-2049. [Link]

  • LibreTexts Chemistry. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • Reddy, T. S., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

  • Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(6), 1071-1076. [Link]

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